synthesis of N-Methyl-2-piperidinemethanol-d5 for research
This guide details the precision synthesis of N-Methyl-2-piperidinemethanol-d5 (CAS 1794971-17-7), a critical stable isotope-labeled standard used in DMPK (Drug Metabolism and Pharmacokinetics) to quantify N-methyl-2-pip...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the precision synthesis of N-Methyl-2-piperidinemethanol-d5 (CAS 1794971-17-7), a critical stable isotope-labeled standard used in DMPK (Drug Metabolism and Pharmacokinetics) to quantify N-methyl-2-piperidinemethanol and study metabolic pathways involving N-demethylation and hydroxymethyl oxidation.[1]
Synthetic Strategy:
Unlike simple H/D exchange methods which yield non-specific deuteration, this protocol utilizes a Global Reductive Deuteration strategy.[1] The core logic involves constructing a bis-carbonyl precursor (a carbamate-ester) and reducing both carbonyls simultaneously with Lithium Aluminum Deuteride (LiAlD₄).[1] This ensures high isotopic enrichment (>99 atom% D) specifically at the metabolically labile sites.[1]
Part 2: Scientific Integrity & Logic (The Protocol)
Phase 1: Precursor Synthesis (Bis-Carbonylation)
Objective: Convert commercially available pipecolic acid into the N-protected diester intermediate.[1] This activates both the nitrogen and the carboxylic acid for subsequent reduction.[1][2]
Solvent: Dichloromethane (DCM) / Water biphasic system or THF.[1]
Mechanism:
The Schotten-Baumann conditions are modified here. The base deprotonates the amine and the acid.[1] Methyl chloroformate acts as a double electrophile, acylating the nitrogen to form a carbamate and esterifying the carboxylate (if conditions promote mixed anhydride collapse or if a separate esterification step like SOCl₂/MeOH is used first).[1]
Refinement for Yield: It is operationally more efficient to first esterify pipecolic acid to Methyl pipecolinate hydrochloride using SOCl₂/MeOH, and then N-acylate with Methyl Chloroformate.[1] This prevents oligomerization.[1]
Phase 2: Global Deuterodeoxygenation (LiAlD₄ Reduction)
Objective: Reduce the carbamate to the N-trideuteriomethyl group and the ester to the dideuteriohydroxymethyl group.[1]
Reagents:
Lithium Aluminum Deuteride (LiAlD₄) [>99 atom % D][1]
Solvent: Anhydrous THF (Freshly distilled or from SPS).
Technical Note: LiAlD₄ is pyrophoric.[1] All glassware must be oven-dried.[1] Use a Schlenk line or balloon-argon setup.
Step-by-Step Protocol:
Setup:
In a 3-neck RBF equipped with a reflux condenser and dropping funnel, suspend LiAlD₄ (3.0 eq, excess required for bis-reduction) in Anhydrous THF (0.5 M concentration relative to hydride).
Dissolve Dimethyl piperidine-1,2-dicarboxylate (from Phase 1) in minimal Anhydrous THF.
Add dropwise to the LiAlD₄ slurry over 30 minutes.[1] Exothermic reaction - control rate to maintain gentle reflux if possible, or keep cold.[1]
Reaction:
Allow to warm to RT, then heat to reflux (66°C) for 12–18 hours.
Why Reflux? Reduction of the carbamate to the methyl amine requires higher energy than the ester reduction.[1] Incomplete reduction yields the hemi-aminal or formyl intermediate.[1]
mL D₂O (or H₂O if isotopic dilution at the hydroxyl proton is irrelevant, which it usually is as -OD exchanges with solvent instantly).[1] Recommendation: Use H₂O to save cost, as the C-D bonds are already formed.[1]
The crude oil is usually pure enough (>95%).[1] If necessary, distill under high vacuum (bp ~80°C at 7 mmHg) or purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).[1]
Part 3: Visualization & Formatting
Reaction Workflow Diagram
Caption: Global reductive deuteration strategy converting pipecolic acid to the d5-isotopologue via a bis-carbonyl intermediate.
Retrosynthetic Analysis
Caption: Retrosynthetic logic identifying the bis-carbonyl precursor required for simultaneous N-methyl-d3 and hydroxymethyl-d2 installation.
Quantitative Data & Troubleshooting
Parameter
Specification / Condition
Note
LiAlD₄ Stoichiometry
3.0 - 4.0 Equivalents
Excess required to reduce both Ester (2 hydrides) and Carbamate (3 hydrides consumed, oxide loss).[1]
Reaction Temperature
66°C (THF Reflux)
Essential for complete reduction of the Carbamate to Methyl.[1] Room temp stops at the intermediate.[1]
Isotopic Purity
> 99 atom % D
Dependent entirely on the quality of LiAlD₄ source.[1]
Yield Expectation
65 - 75%
Losses primarily occur during aluminum salt filtration (occlusion).[1]
Key Impurity
N-Formyl or Hemi-aminal
Result of incomplete reduction.[1] Fix by increasing reflux time.[1]
Part 4: Analytical Validation (Self-Validating System)
To confirm the synthesis of the correct "d5" isomer, the following NMR signatures must be observed.
¹H-NMR (Chloroform-d):
Disappearance: The singlet for N-CH₃ (~2.28 ppm) and the doublet/multiplet for -CH₂OH (~3.4-3.6 ppm) seen in the non-deuterated standard must be absent .[1]
Retention: The ring protons (C3, C4, C5, C6) will remain as complex multiplets (1.2 - 2.9 ppm).[1]
Verification: Integration should show a loss of 5 protons compared to the non-deuterated standard.
N-Methyl-2-piperidinemethanol-d5 CAS number and molecular weight.
This technical guide is structured as a high-level monograph and application protocol for N-Methyl-2-piperidinemethanol-d5 , designed for researchers in bioanalysis and medicinal chemistry. Stable Isotope-Labeled Interna...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a high-level monograph and application protocol for N-Methyl-2-piperidinemethanol-d5 , designed for researchers in bioanalysis and medicinal chemistry.
Stable Isotope-Labeled Internal Standard for Bioanalysis
Part 1: Physicochemical Identity & Core Metrics
N-Methyl-2-piperidinemethanol-d5 is a highly specific deuterated isotopologue used primarily as an Internal Standard (IS) in the quantitative analysis of piperidine-based pharmaceuticals and chiral ligands via LC-MS/MS. Its isotopic labeling pattern (
) provides a mass shift of +5 Da relative to the unlabeled parent, ensuring adequate separation in mass spectrometry while maintaining identical chromatographic behavior.
Chemical Specifications
Property
Specification
Chemical Name
(1-Methyl-d3-piperidin-2-yl)methanol-d2
Common Name
N-Methyl-2-piperidinemethanol-d5
CAS Registry Number
1794971-17-7
Parent CAS
20845-34-5 (Unlabeled)
Molecular Formula
Molecular Weight
134.23 g/mol (Calculated based on isotope enrichment)
Exact Mass
134.1467 Da
Labeling Pattern
N-Methyl group () + Hydroxymethyl carbon ()
Isotopic Purity
Typically atom D
Solubility
Soluble in Methanol, DMSO, Water, Chloroform
Appearance
Colorless to pale yellow oil (hygroscopic)
Structural Logic & Labeling
Unlike generic "d5" compounds that might label the ring randomly, the CAS 1794971-17-7 variant typically follows a specific synthetic logic to ensure stability and prevent back-exchange:
Site 1 (N-Methyl-d3): The nitrogen is methylated with a deuterated methyl source (
).
Site 2 (Hydroxymethyl-d2): The exocyclic carbon bearing the hydroxyl group is deuterated (
).
This specific pattern (
) is chosen because these positions are chemically stable and do not undergo rapid Hydrogen-Deuterium Exchange (HDX) in aqueous mobile phases, unlike protons alpha to a carbonyl or on labile heteroatoms.
Part 2: Synthesis & Manufacturing Logic
Understanding the synthesis is critical for troubleshooting impurities (e.g., d0 or d3 contaminants). The synthesis generally follows a Reductive Alkylation / Reduction pathway.
Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the logical flow for synthesizing the d5 variant from Pipecolic Acid precursors, ensuring the placement of deuterium at the stable positions.
Figure 1: Logical synthesis pathway for N-Methyl-2-piperidinemethanol-d5 showing the origin of the deuterium labels.
Part 3: Bioanalytical Application (LC-MS/MS)
This compound is the "Gold Standard" Internal Standard for quantifying N-Methyl-2-piperidinemethanol or related piperidine drugs (e.g., Thioridazine metabolites, MCH1R antagonists) in biological matrices (plasma, urine).
Mass Spectrometry Method Development
When developing an MRM (Multiple Reaction Monitoring) method, the d5 variant must be tuned to avoid "Cross-Talk" with the analyte.
Parent Transition (Unlabeled):
(Loss of ) or (Loss of ).
IS Transition (d5):
(Loss of ).
Note: The loss of the hydroxymethyl group is a common fragmentation pathway. Since the side chain is
, the neutral loss is 33 Da (vs 31 Da for unlabeled).
Critical Check: Ensure the fragment ion retains the
group. If the fragment is the piperidine ring (), it will carry the label, resulting in 101 or similar. Always verify fragmentation experimentally.
Dilution (Optional): Dilute 1:1 with water if peak shape is poor due to solvent strength.
Analytical Workflow Logic
Figure 2: Bioanalytical workflow emphasizing the normalization role of the IS.
Part 4: Handling, Stability & Troubleshooting
The "Deuterium Effect" in Chromatography
While deuterium is chemically similar to hydrogen, it possesses a slightly different lipophilicity.
Reverse Phase (C18): The d5-analog may elute slightly earlier than the protium parent due to the lower lipophilicity of C-D bonds compared to C-H bonds.
Impact: Usually negligible (< 0.1 min shift). However, ensure the integration window covers both peaks if they are not perfectly co-eluting, although co-elution is preferred to compensate for matrix effects.
Storage & Stability
Hygroscopicity: The compound is an amino-alcohol and can be hygroscopic. Store under nitrogen or argon.
Protium Exchange: The -OH proton is exchangeable. Do NOT use Deuterium Oxide (
) as a solvent for NMR unless you expect the -OD signal. In LC-MS, the -OH proton will exchange with the mobile phase immediately, but the C-D bonds (Ring/Methyl) are stable.
References
Toronto Research Chemicals . N-Methyl-2-piperidinemethanol-d5 Product Sheet (CAS 1794971-17-7). Retrieved from
PubChem . 1-Methyl-2-piperidinemethanol (Parent Compound Data). National Library of Medicine. Retrieved from
Sigma-Aldrich . 1-Methyl-2-piperidinemethanol Specification Sheet. Retrieved from
FDA Guidance for Industry . Bioanalytical Method Validation (2018). U.S. Food and Drug Administration. Retrieved from
Foundational
Technical Guide: Long-Term Stability & Storage of N-Methyl-2-piperidinemethanol-d5
The following technical guide details the long-term stability, storage, and handling protocols for N-Methyl-2-piperidinemethanol-d5 (CAS: 1794971-17-7). This document is structured for analytical chemists and pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the long-term stability, storage, and handling protocols for N-Methyl-2-piperidinemethanol-d5 (CAS: 1794971-17-7). This document is structured for analytical chemists and pharmaceutical researchers requiring high-fidelity isotopic standards for quantitative bioanalysis.[1]
Executive Summary & Compound Profile
N-Methyl-2-piperidinemethanol-d5 (also known as (1-Methyl-2-piperidyl)methanol-d5) serves as a critical internal standard (IS) in LC-MS/MS quantification of piperidine-based pharmaceuticals.[1] Its utility relies entirely on its isotopic purity and chemical stability. While the non-deuterated parent compound exhibits moderate stability, the deuterated analog requires stricter environmental controls to prevent isotopic scrambling and oxidative degradation.
Deuteration typically on N-Methyl (CD₃) and C6 ring (CD₂).[1]
Physical State
Viscous Liquid / Low-melting Solid
Parent mp: ~68–70°C; N-methylation often lowers mp.[1]
Basicity (pKa)
~9.8 (Piperidine Nitrogen)
Susceptible to protonation and salt formation.
Hygroscopicity
High
Contains both amine and alcohol moieties.
Degradation Mechanisms & Causality
To design an effective storage protocol, one must understand why the molecule degrades. The three primary threats to N-Methyl-2-piperidinemethanol-d5 are oxidative N-dealkylation , N-oxide formation , and hygroscopic dilution .[1]
Oxidative Pathways
Tertiary amines are prone to oxidation by atmospheric oxygen, leading to N-oxides.[1] Although the deuterium atoms at the
-carbon positions (N-CD₃ and C6-D₂) provide a Kinetic Isotope Effect (KIE) that theoretically slows metabolic oxidation, chemical oxidation during storage remains a risk.[1]
Mechanism: Direct reaction with singlet oxygen or radical initiators forms the N-oxide.[1]
Impact: Shifts retention time in LC-MS, reducing IS accuracy.[1]
Hygroscopic Instability
The molecule possesses a hydroxyl group (-CH₂OH) and a tertiary amine.[1] This bifunctional nature makes it highly hygroscopic.
Causality: Absorption of atmospheric water does not necessarily break chemical bonds but alters the effective concentration (mass/mass).
Result: Weighing errors during stock solution preparation, leading to systematic quantification bias.
Isotopic Exchange (The "Scrambling" Risk)
While C-D bonds are generally stable, exposure to extreme pH or catalytic conditions can induce H/D exchange.
Mitigation: Store as a neat material or in aprotic solvents (e.g., DMSO-d6, Acetonitrile).[1]
Degradation Logic Diagram
The following diagram illustrates the causal relationships between environmental stressors and chemical failure modes.
Figure 1: Causal map of environmental stressors leading to specific degradation products.[1]
Storage & Handling Protocols
This protocol is designed to be self-validating.[1] If followed, the material remains within specification; if deviated from, the "Check" steps will reveal the failure.
The "Golden Standard" Storage Conditions
Condition
Requirement
Scientific Rationale
Temperature
-20°C (± 5°C)
Slows Arrhenius kinetics of oxidation; prevents volatilization.[1]
Atmosphere
Inert Gas (Argon/N₂)
Displaces O₂ to prevent N-oxide formation; prevents moisture ingress.[1]
Container
Amber Glass Vials
Blocks UV light (200–400 nm) which can catalyze radical formation.
Closure
Teflon (PTFE) Lined Cap
Provides a chemically inert, gas-tight seal superior to rubber/paper.[1]
Form
Neat (Undiluted)
Solid/Neat liquid is more stable than solution. Solvents introduce reactive impurities.
Handling Workflow (Step-by-Step)
Objective: Minimize the "Time out of Environment" (ToE).
Equilibration (Critical Step):
Remove the vial from the -20°C freezer.
WAIT 30-45 minutes until the vial reaches room temperature before opening.
Why? Opening a cold vial condenses atmospheric moisture directly into the hygroscopic standard, ruining purity.
Aliquot Preparation:
Perform weighing operations rapidly.
Ideally, dissolve the entire neat standard into a stock solution (e.g., in Methanol or Acetonitrile) immediately upon first opening to avoid repeated freeze-thaw cycles of the neat material.[1]
Re-Sealing:
If neat material remains, purge the headspace with a gentle stream of Argon gas for 10-15 seconds.[1]
Seal immediately with Parafilm over the cap for long-term storage.[1]
Solution Storage
If storing as a stock solution:
Preferred Solvent: Methanol (LC-MS grade) or Acetonitrile.[1]
Stability: Stable for ~6 months at -20°C.
Warning: Do not store in protic solvents with extreme pH (acids/bases) to prevent deuterium exchange.
Stability Assessment (Quality Control)
Researchers must validate the integrity of the standard before critical assays.[3]
Visual Inspection[1][4]
Pass: Colorless to pale yellow viscous liquid/solid.
Fail: Dark brown/black color (indicates extensive oxidation/polymerization).
Metabolic Pathway of N-Methyl-2-piperidinemethanol: A Technical Guide
This guide details the metabolic pathway, enzymatic mechanisms, and experimental bioanalysis of N-Methyl-2-piperidinemethanol (CAS 20845-34-5). It is structured for researchers requiring a rigorous, mechanistic understan...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the metabolic pathway, enzymatic mechanisms, and experimental bioanalysis of N-Methyl-2-piperidinemethanol (CAS 20845-34-5). It is structured for researchers requiring a rigorous, mechanistic understanding of this pharmacophore, which often serves as a chiral building block or a metabolic "soft spot" in larger drug molecules (e.g., piperidine-based antihistamines or antipsychotics).
Executive Summary & Chemical Context
N-Methyl-2-piperidinemethanol (also known as (1-methylpiperidin-2-yl)methanol) is a saturated heterocyclic amino alcohol.[1] In drug discovery, it represents a critical substructure. Its metabolic fate is governed by two competing functionalities: the basic tertiary amine (susceptible to oxidative dealkylation) and the primary alcohol (susceptible to direct conjugation or oxidation).
Understanding this pathway is essential for:
Lead Optimization : Modifying the 2-position substituent to block rapid clearance.
Safety Profiling : Identifying potentially reactive aldehyde intermediates or stable carboxylic acid metabolites (e.g., N-methylpipecolic acid) that may accumulate in renal impairment.
Predicted Metabolic Pathway Map
The following diagram illustrates the primary and secondary metabolic routes. The pathway is derived from established biotransformation principles of N-methylpiperidines and primary alcohols.
Figure 1: Proposed metabolic scheme showing Phase I oxidation/dealkylation and Phase II conjugation pathways.
Mechanistic Enzymology
Phase I: Oxidation & Functionalization
The metabolism of N-Methyl-2-piperidinemethanol is dominated by Cytochrome P450 (CYP) and dehydrogenase enzymes.
Alcohol Oxidation (Major Route to M2) :
Mechanism : The primary hydroxyl group is oxidized to an aldehyde (transient) and rapidly converted to the carboxylic acid N-methylpipecolic acid .
Enzymes : Cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). CYP2E1 may also contribute to the initial oxidation.
Significance : This converts a lipophilic base into a polar zwitterion, facilitating renal excretion.
N-Demethylation (Route to M1) :
Mechanism : Oxidative attack on the N-methyl group leads to a carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the secondary amine 2-piperidinemethanol .
Enzymes : Primarily CYP3A4 (high capacity) and CYP2D6 (high affinity).
Kinetic Impact : This is often the rate-limiting step for clearance in hepatic microsomes.
N-Oxidation (Route to M3) :
Mechanism : Direct oxidation of the tertiary amine nitrogen.
Enzymes : Flavin-containing Monooxygenases (FMOs), particularly FMO3 in the liver.
Phase II: Conjugation
O-Glucuronidation (Route to M4) : The primary alcohol serves as a nucleophile for UGT enzymes (likely UGT1A9 or UGT2B7), forming a hydrophilic glucuronide ether. This pathway competes with alcohol oxidation.
Experimental Protocols for Validation
To confirm the pathway described above, the following self-validating experimental workflows should be employed.
Protocol A: In Vitro Microsomal Stability Assay
Objective : Determine Intrinsic Clearance (
) and identify Phase I metabolites.
Preparation :
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL).
Prepare 100 mM Phosphate Buffer (pH 7.4).
Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
Incubation :
Pre-incubate HLM (final conc. 0.5 mg/mL) with test compound (1 µM) for 5 min at 37°C.
Initiate reaction by adding NADPH solution.
Timepoints : 0, 5, 15, 30, 45, 60 min.
Termination :
Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Centrifuge at 4000 rpm for 20 min.
Analysis :
Inject supernatant into LC-MS/MS.
Protocol B: Metabolite Identification (LC-MS/MS)
Objective : Structurally characterize M1, M2, and M4.
Instrument : Q-TOF or Orbitrap Mass Spectrometer.
Column : C18 Reverse Phase (e.g., Waters HSS T3), to retain polar metabolites like M2.
High clearance in rodents suggests rapid first-pass metabolism.
74.9 µL/min/mg
113.6 µL/min/mg
Likely flow-limited clearance in vivo.
Major Metabolite
M2 (Acid)
M1 (Des-methyl)
Species difference: Oxidation dominates in humans; dealkylation in rats.
References
BenchChem. (2025).[4][5] (1-Methylpiperidin-2-yl)methanol: Chemical Identity and Synthesis Guide. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89394, (1-Methyl-2-piperidyl)methanol. Retrieved from
Giri, S., et al. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology. (Identifies N-methylpipecolic acid as a key metabolite). Retrieved from
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity.
Sigma-Aldrich. (2025). Product Specification: 1-Methyl-2-piperidinemethanol (CAS 20845-34-5).[1] Retrieved from [6]
The Enigmatic Role of N-Methyl-2-piperidinemethanol in Biological Systems: A Technical Guide for Chemical and Pharmacological Exploration
Abstract N-Methyl-2-piperidinemethanol, a chiral amino alcohol, holds a significant yet often understated position within the landscape of biological and medicinal chemistry. While not recognized for potent intrinsic bio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-Methyl-2-piperidinemethanol, a chiral amino alcohol, holds a significant yet often understated position within the landscape of biological and medicinal chemistry. While not recognized for potent intrinsic biological activity, its true value is realized as a versatile and crucial chiral building block in the synthesis of a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of N-Methyl-2-piperidinemethanol, navigating from its fundamental chemical properties and synthesis to its pivotal role in the development of therapeutics targeting the central nervous system (CNS) and beyond. We will dissect the causality behind its synthetic utility and provide field-proven insights into its analytical characterization, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this molecule's full potential.
Introduction: The Strategic Importance of a Versatile Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its capacity to interact with a diverse range of biological targets.[1][2] N-Methyl-2-piperidinemethanol (Figure 1) represents a strategically functionalized iteration of this privileged scaffold. The presence of a primary alcohol and a tertiary amine within a chiral framework provides synthetic handles for facile chemical modification and diversification.
While extensive research has not elucidated a direct, potent role for N-Methyl-2-piperidinemethanol in modulating specific biological pathways as an independent agent, its significance lies in its application as a key intermediate. The introduction of the N-methyl group and the C2-methanol substituent can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting larger molecules, affecting their solubility, metabolic stability, and target-binding affinity.[3] This guide, therefore, focuses on the foundational knowledge required to effectively utilize N-Methyl-2-piperidinemethanol as a strategic component in drug discovery and development.
Figure 1: Chemical Structure of N-Methyl-2-piperidinemethanol
Caption: The structure of N-Methyl-2-piperidinemethanol, featuring a piperidine ring with a methyl group on the nitrogen and a hydroxymethyl group at the 2-position.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of N-Methyl-2-piperidinemethanol is paramount for its effective use in synthesis and for the development of analytical methods.
Table 1: Physicochemical Properties of N-Methyl-2-piperidinemethanol
The most common and efficient method for the synthesis of N-Methyl-2-piperidinemethanol is the Eschweiler-Clarke reaction, a reductive amination that methylates a primary or secondary amine using excess formic acid and formaldehyde.[1][3][8] This method is advantageous as it avoids the formation of quaternary ammonium salts.[8]
Rationale: This protocol provides a robust and scalable method for the N-methylation of 2-piperidinemethanol. The use of formic acid as both a catalyst and a reducing agent, in conjunction with formaldehyde, drives the reaction to completion.[3]
Materials:
2-Piperidinemethanol
Formaldehyde (37% solution in water)
Formic acid (88-98%)
Sodium hydroxide (NaOH)
Diethyl ether (or other suitable organic solvent)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 2-piperidinemethanol with 2.2 equivalents of formaldehyde (37% aqueous solution).
To this mixture, add 2.2 equivalents of formic acid (88-98%) dropwise while stirring. The addition may be exothermic.
Heat the reaction mixture to 85-100°C and reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
After completion, cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide (e.g., 40% w/v) to a pH > 12. Perform this step in an ice bath as it is highly exothermic.
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-Methyl-2-piperidinemethanol.
Purify the crude product by vacuum distillation to obtain the final product as a clear liquid.
Figure 2: Synthesis and Purification Workflow
Caption: A general experimental workflow for the synthesis and purification of N-Methyl-2-piperidinemethanol.
Analytical Methodologies: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized N-Methyl-2-piperidinemethanol, particularly for its use in pharmaceutical applications where enantiomeric purity is critical.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of volatile compounds like N-Methyl-2-piperidinemethanol.
Protocol Outline:
Sample Preparation: Dilute the sample in a suitable solvent such as methanol or dichloromethane.
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
Injection: Split or splitless injection depending on the sample concentration.
Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
MS Detection: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern for library matching and structural confirmation.
Rationale: As N-Methyl-2-piperidinemethanol is a chiral molecule, determining its enantiomeric purity is often a requirement. Chiral HPLC is the gold standard for this analysis.[9]
Protocol Outline (Direct Method):
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating piperidine derivatives.[9]
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is commonly used.[9]
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210-220 nm) may be employed for higher concentrations. For trace analysis, pre-column derivatization with a UV-active agent is recommended.[9]
The Role of N-Methyl-2-piperidinemethanol in Biological Systems: A Synthetic Enabler
The primary role of N-Methyl-2-piperidinemethanol in the context of biological systems is as a precursor to more complex and potent molecules. The piperidine scaffold it provides is a key feature in many CNS-active drugs.[2]
Table 3: Examples of Biologically Active Compounds Synthesized from N-Methyl-2-piperidinemethanol or its Analogs
Compound Class
Biological Target/Activity
Reference
Selective MCH1R Antagonists
Melanin-concentrating hormone receptor 1 (MCH1R) antagonists for potential treatment of obesity and depression.
Human GnRH Receptor Antagonists
Gonadotropin-releasing hormone (GnRH) receptor antagonists used in the treatment of hormone-dependent diseases.
VEGFR-2 and FGFR-1 Inhibitors
Dual inhibitors of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1, with potential anti-angiogenic and anti-cancer activity.
CB1 Cannabinoid Receptor Imaging Agents
Used in the development of radioiodinated ligands for brain imaging of the CB1 receptor.
GABAₐ Receptor Agonists
Targeting the α3 subunit of the GABAₐ receptor, with potential applications in anxiety and epilepsy.
Figure 3: Role in Drug Discovery Workflow
Caption: The central role of N-Methyl-2-piperidinemethanol in a typical drug discovery workflow, leading to the generation of diverse compound libraries for biological screening.
While direct biological data on N-Methyl-2-piperidinemethanol is scarce, the extensive use of its derivatives allows for some inferential understanding of its structural contributions. The N-methyl group can enhance metabolic stability and may influence blood-brain barrier penetration. The 2-hydroxymethyl group provides a point for further chemical elaboration to optimize target binding and pharmacokinetic profiles.
Future Perspectives and Conclusion
N-Methyl-2-piperidinemethanol remains a cornerstone for synthetic and medicinal chemists. While its direct biological activity appears to be limited, its value as a chiral building block is undisputed. Future research may yet uncover novel biological roles for this compound, perhaps as a metabolite of more complex drugs or as a weak modulator of un-derexplored biological targets. However, its current and foreseeable impact lies in its ability to unlock a vast chemical space for the development of new and improved therapeutics.
This technical guide has provided a comprehensive overview of N-Methyl-2-piperidinemethanol, from its synthesis and characterization to its strategic application in drug discovery. By understanding the nuances of its chemistry and its role as a synthetic enabler, researchers can continue to harness its potential in the quest for novel medicines that address unmet medical needs. The causality behind its widespread use is clear: it offers a reliable and versatile platform for the construction of molecular complexity with a direct lineage to biological function.
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
University of Southampton. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. [Link]
Google Patents. (n.d.).
Assured Lab. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. [Link]
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]
ResearchGate. (n.d.). Structure of CNS active drugs bearing N-methyl piperazine moiety. [Link]
RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]
IntechOpen. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]
PMC. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
MDPI. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. [Link]
Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
ResearchGate. (2026). Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. [Link]
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
ResearchGate. (n.d.). Receptorome screening for CNS drug discovery. [Link]
Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]
Chromatography Online. (2020). Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. [Link]
MDPI. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]
IRBM. (n.d.). Medicinal Chemistry Drug Discovery for New Therapies. [Link]
PMC. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]
PubMed. (2001). Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. [Link]
Technical Guide: Identifying N-Methyl-2-piperidinemethanol as a Metabolite of Mepivacaine
The following technical guide details the identification of N-Methyl-2-piperidinemethanol (also known as 1-Methyl-2-piperidinemethanol ) as a metabolite (or process impurity) of the local anesthetic Mepivacaine . While M...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification of N-Methyl-2-piperidinemethanol (also known as 1-Methyl-2-piperidinemethanol ) as a metabolite (or process impurity) of the local anesthetic Mepivacaine . While Mepivacaine primarily undergoes N-dealkylation and aromatic hydroxylation, the identification of the alcohol form (N-Methyl-2-piperidinemethanol) represents a critical workflow in distinguishing metabolic reduction or synthesis byproducts using the deuterated standard N-Methyl-2-piperidinemethanol-d5 .
Executive Summary
This guide provides a comprehensive framework for the structural identification and quantification of N-Methyl-2-piperidinemethanol (N-MPM) in biological matrices. As a structural analog and potential reductive metabolite of Mepivacaine (1-methyl-2-piperidinecarboxamide), N-MPM requires precise analytical differentiation from the parent drug and other phase I metabolites. The protocol utilizes N-Methyl-2-piperidinemethanol-d5 (N-MPM-d5) as a stable isotope-labeled internal standard (SIL-IS) to ensure rigorous quantification and correct for matrix effects during LC-MS/MS analysis.
Chemical Context & Metabolic Pathway
The Parent Compound: Mepivacaine
Mepivacaine is an amide-type local anesthetic containing a piperidine ring N-methylated at position 1 and substituted with a carboxamide group at position 2.[1] Its primary metabolic pathways in humans involve:
N-demethylation to form Pipecoloxylidide (PPX) .
Aromatic Hydroxylation to form 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine .
Amide Hydrolysis (minor) to form N-methylpipecolic acid .
The Target Analyte: N-Methyl-2-piperidinemethanol
N-Methyl-2-piperidinemethanol (C₇H₁₅NO) corresponds to the alcohol reduction product of the Mepivacaine amide or the acid metabolite. While amide reduction is a less common metabolic route compared to oxidation, it can occur via specific reductive enzymes or may be present as a synthesis impurity (from the hydrogenation of 2-hydroxymethylpyridine precursors) that must be tracked in pharmacokinetic studies.
Proposed Pathway Diagram
The following diagram illustrates the structural relationship and potential formation pathways.
Figure 1: Metabolic and synthetic relationships linking Mepivacaine to N-Methyl-2-piperidinemethanol.
Analytical Methodology
Experimental Design
The identification relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of N-MPM-d5 is non-negotiable for validating the presence of the metabolite against biological background noise.
Table 1: Key Analyte Properties
Compound
Formula
MW ( g/mol )
Precursor Ion (m/z)
Product Ion (Quant)
Product Ion (Qual)
N-Methyl-2-piperidinemethanol
C₇H₁₅NO
129.20
130.1 [M+H]⁺
112.1 (-H₂O)
84.1 (Piperidine ring)
N-MPM-d5 (IS)
C₇H₁₀D₅NO
134.23
135.1 [M+H]⁺
117.1 (-H₂O)
89.1 (d5-Ring)
Mepivacaine
C₁₅H₂₂N₂O
246.35
247.2 [M+H]⁺
98.1
120.1
Sample Preparation Protocol
This protocol ensures the extraction of the polar alcohol metabolite from plasma or urine.
Aliquot : Transfer 50 µL of biological matrix (plasma/urine) to a 1.5 mL Eppendorf tube.
Internal Standard Addition : Add 10 µL of N-Methyl-2-piperidinemethanol-d5 working solution (100 ng/mL in methanol).
Protein Precipitation : Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Vortex & Centrifuge : Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
Supernatant Transfer : Transfer 100 µL of supernatant to an LC vial with insert.
Dilution (Optional) : If sensitivity is low, evaporate under N₂ and reconstitute in 50 µL mobile phase (90:10 Water:MeOH).
Instrumental Parameters
Column : C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm).
Mobile Phase A : 0.1% Formic Acid in Water (improves ionization of the tertiary amine).
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient :
0-1 min: 5% B
1-5 min: 5% -> 95% B (Linear)
5-6 min: 95% B (Wash)
6.1 min: 5% B (Re-equilibration)
Validation & Quality Control
Isotopic Interference Check
Before running samples, verify that the N-MPM-d5 standard does not contain unlabeled N-MPM (d0) impurities.
Protocol : Inject a high concentration of N-MPM-d5 (1000 ng/mL). Monitor the transition for N-MPM (130.1 -> 112.1).
Acceptance : The response in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ).
Matrix Effect Assessment
Metabolites like N-MPM are polar and elute early, making them susceptible to ion suppression.
Calculation :
Correction : The d5-IS should exhibit a similar Matrix Factor to the analyte, ensuring the ratio remains constant.
Workflow Diagram: Identification Logic
Figure 2: Decision tree for confirming the identity of N-Methyl-2-piperidinemethanol using the d5 standard.
Conclusion
Identifying N-Methyl-2-piperidinemethanol requires distinguishing it from structurally similar piperidine metabolites. By utilizing N-Methyl-2-piperidinemethanol-d5 , researchers can confidently validate this compound as either a reductive metabolite or a process-related impurity of Mepivacaine . The method outlined above ensures scientific rigor through isotopic internal standardization and strict mass spectral confirmation.
References
Mepivacaine Metabolism : Hansson, E., et al. "Metabolism of mepivacaine in man." European Journal of Clinical Pharmacology, 1979. Link
Metabolite Identification Guidelines : FDA Guidance for Industry. "Safety Testing of Drug Metabolites." 2020. Link
Chemical Standard : Toronto Research Chemicals. "N-Methyl-2-piperidinemethanol-d5 Product Page." Link
Piperidine Chemistry : BenchChem. "1-Methyl-2-piperidinemethanol Structure and Applications." Link
Technical Whitepaper: Commercial Sourcing, Purity Validation, and Bioanalytical Application of N-Methyl-2-piperidinemethanol-d5
Executive Summary In modern drug development, the precision of pharmacokinetic (PK) and pharmacodynamic (PD) modeling relies heavily on the accuracy of bioanalytical quantification. N-Methyl-2-piperidinemethanol-d5 (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the precision of pharmacokinetic (PK) and pharmacodynamic (PD) modeling relies heavily on the accuracy of bioanalytical quantification. N-Methyl-2-piperidinemethanol-d5 (CAS: 1794971-17-7) —a stable isotope-labeled derivative of the ubiquitous piperidine building block1[1]—serves as a critical internal standard (IS) for LC-MS/MS assays.
The piperidine scaffold is a foundational pharmacophore in neurology and oncology, notably featured in recent breakthroughs like covalent K-Ras G12C inhibitors 2[2]. Utilizing a d5-labeled internal standard provides a +5 Da mass shift, which is mechanistically optimal for bypassing the natural
C isotopic envelope of the target analyte, thereby eliminating mass spectral cross-talk and correcting for matrix-induced ion suppression.
This guide provides an authoritative breakdown of the commercial availability, purity specifications, and self-validating experimental protocols required to implement N-Methyl-2-piperidinemethanol-d5 in regulated bioanalysis.
Commercial Availability and Sourcing Landscape
The synthesis of stable isotope-labeled compounds requires specialized deuteration techniques to ensure the label does not undergo hydrogen-deuterium exchange (HDX) in aqueous biological matrices. Currently, the commercial supply chain for N-Methyl-2-piperidinemethanol-d5 is driven by specialized synthetic chemistry reference tool providers.
The primary manufacturer is Toronto Research Chemicals (TRC) , a subsidiary of LGC Standards, which supplies the compound under the product code 3[3]. The compound is also distributed globally through secondary vendors such as 4[4] and 5[5].
Table 1: Commercial Sourcing and Specifications
Supplier
Catalog Number
CAS Number
Molecular Formula
Typical Pack Size
Form
LGC Standards (TRC)
TRC-M324822
1794971-17-7
CHDNO
25 mg, 250 mg
Neat (Pure)
CymitQuimica
1794971-17-7
1794971-17-7
CHDNO
Custom
Variable
Pharmaffiliates
1794971-17-7
1794971-17-7
CHDNO
Custom
High Purity
Note: Due to the controlled nature of certain piperidine precursors in various jurisdictions, procurement may require end-user declarations and specific import documentation.
Purity Specifications: Chemical vs. Isotopic
When utilizing N-Methyl-2-piperidinemethanol-d5, researchers must independently evaluate two distinct purity metrics:
Chemical Purity (>98%): The absence of synthetic byproducts, residual solvents, or inorganic salts. This is typically verified via HPLC-UV or LC-MS.
Isotopic Purity (>98 atom % D): The ratio of the fully deuterated molecule (d5) to partially deuterated (d4, d3) or unlabelled (d0) species.
The Causality of Isotopic Purity:
Why is >98 atom % D an absolute requirement? In LC-MS/MS, the internal standard is spiked into the biological matrix at a constant, relatively high concentration. If the d5-standard contains even 1% of the unlabelled d0-species (isotopic impurity), this d0-species will generate a false-positive signal in the target analyte's Multiple Reaction Monitoring (MRM) channel. This artificially inflates the baseline, destroying the assay's Lower Limit of Quantification (LLOQ).
Caption: Analytical validation workflow for verifying isotopic and chemical purity prior to use.
Experimental Methodology: Self-Validating Protocol for IS Qualification
To ensure scientific integrity, the qualification of N-Methyl-2-piperidinemethanol-d5 must be a self-validating system . This means the protocol inherently tests its own failure modes (carryover, cross-talk, and isotopic interference) before the standard is approved for PK studies.
Step-by-Step Validation Workflow
Step 1: System Suitability Test (SST)
Action: Inject a neat solvent blank (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) into the LC-MS/MS.
Causality: Validates that the chromatography column and mass spectrometer are free from prior carryover. No peaks should be observed in either the d0 (analyte) or d5 (IS) MRM channels.
Step 2: Blank Matrix Evaluation
Action: Extract and inject a blank biological matrix (e.g., human plasma) without the analyte or the IS.
Causality: Ensures there are no endogenous isobaric lipids or peptides in the matrix that share the same retention time and mass transitions as the piperidine derivatives.
Step 3: The "Zero Sample" Test (Isotopic Impurity Check)
Action: Spike the blank matrix only with N-Methyl-2-piperidinemethanol-d5 at the intended working concentration (e.g., 100 ng/mL). Extract and inject.
Self-Validation Logic: Monitor the unlabelled analyte's MRM channel. If a peak appears, the d5-standard contains d0-impurities.
Acceptance Criteria: The peak area in the analyte channel must be ≤ 20% of the LLOQ response .
Step 4: The ULOQ Test (Isotopic Cross-Talk Check)
Action: Spike the blank matrix only with the unlabelled target drug at the Upper Limit of Quantification (ULOQ) (e.g., 10,000 ng/mL). Do not add the d5-IS. Extract and inject.
Self-Validation Logic: Monitor the d5-IS MRM channel. Because natural carbon-13 isotopes can create M+1, M+2, and M+3 peaks, extremely high concentrations of the unlabelled drug might bleed into the IS channel. A +5 Da shift usually prevents this, but it must be empirically proven.
Acceptance Criteria: The peak area in the IS channel must be ≤ 5% of the standard IS response .
Applications in Pharmacokinetic (PK) Workflows
Once validated, N-Methyl-2-piperidinemethanol-d5 is deployed in high-throughput bioanalysis. The structural identity between the d5-IS and the unlabelled target ensures they co-elute chromatographically.
The Causality of Co-elution:
During electrospray ionization (ESI), biological matrices often cause "ion suppression," where co-eluting salts or lipids steal charge away from the target analyte, artificially lowering the signal. Because the d5-IS co-elutes perfectly with the target drug, it experiences the exact same degree of ion suppression. By quantifying the ratio of the Analyte Area to the IS Area, the matrix effect is mathematically canceled out, yielding highly trustworthy quantification.
Caption: Pharmacokinetic quantification workflow utilizing a d5-internal standard to correct matrix effects.
using N-Methyl-2-piperidinemethanol-d5 as an internal standard in LC-MS/MS
Application Note: High-Precision Quantitation of Piperidine Alkaloids using N-Methyl-2-piperidinemethanol-d5 as a Stable Isotope Internal Standard Executive Summary This technical guide details the protocol for utilizing...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Precision Quantitation of Piperidine Alkaloids using N-Methyl-2-piperidinemethanol-d5 as a Stable Isotope Internal Standard
Executive Summary
This technical guide details the protocol for utilizing N-Methyl-2-piperidinemethanol-d5 (CAS: 1794971-17-7) as a Stable Isotope Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
N-Methyl-2-piperidinemethanol is a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., local anesthetics, muscarinic antagonists) and a potential degradation marker. The non-labeled analyte poses bioanalytical challenges due to its high polarity (LogP ~0.5), low molecular weight, and lack of strong chromophores. The use of the d5-deuterated analog is the gold standard to compensate for matrix effects, extraction variability, and ionization suppression in complex biological matrices (plasma, urine) or drug formulations.
Compound Profile & Mechanism of Action[1]
Understanding the physicochemical properties of the IS relative to the analyte is crucial for predicting chromatographic behavior (retention time shifts) and mass spectrometric response.
Feature
Analyte (Unlabeled)
Internal Standard (d5-SIL)
Compound Name
N-Methyl-2-piperidinemethanol
N-Methyl-2-piperidinemethanol-d5
CAS Number
20845-34-5
1794971-17-7
Formula
CHNO
CHDNO
Molecular Weight
129.20 g/mol
134.23 g/mol
Precursor Ion [M+H]+
130.1 m/z
135.1 m/z
pKa (Basic N)
~9.8 (Estimated)
~9.8
LogP
0.5 (Polar)
0.5
Deuteration Site
N/A
Typically N-Methyl () and Ring C6 ()
Scientific Rationale for d5-IS:
Co-Elution: The d5 analog is chemically nearly identical, ensuring it co-elutes with the analyte. This allows the IS to experience the exact same matrix suppression or enhancement at the electrospray source, providing perfect normalization.
Deuterium Isotope Effect: A slight retention time shift (usually <0.1 min earlier elution) may occur due to the lower lipophilicity of C-D bonds compared to C-H bonds. This protocol minimizes this effect using high-efficiency UHPLC columns.
Experimental Workflow: Logic & Design
The following diagram illustrates the decision matrix for method development, ensuring regulatory compliance (FDA/EMA).
Caption: Logic flow for integrating N-Methyl-2-piperidinemethanol-d5 into a validated bioanalytical assay.
Detailed Protocol
Preparation of Stock Solutions
Analyte Stock (1 mg/mL): Weigh 10 mg of N-Methyl-2-piperidinemethanol into a 10 mL volumetric flask. Dissolve in Methanol (MeOH).
IS Stock (1 mg/mL): Weigh 1 mg of N-Methyl-2-piperidinemethanol-d5 into a 1 mL vial. Dissolve in MeOH. Note: Deuterated standards are expensive; prepare small volumes.
Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 MeOH:Water. This will be the "Spiking Solution".
Sample Preparation (Protein Precipitation - PPT)
For plasma or serum samples. This method is high-throughput and relies on the d5-IS to correct for the "dirty" extract.
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
IS Addition: Add 10 µL of Working IS Solution (500 ng/mL). Vortex gently.
Why? Adding IS before extraction ensures it accounts for recovery losses during precipitation.
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.
Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in Water before injection.
LC-MS/MS Conditions
Chromatography (LC):
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
Column: Phenomenex Kinetex C18 EVO (2.1 x 50 mm, 1.7 µm) or Waters XBridge BEH C18.
Reasoning: The "EVO" or "BEH" particles allow high pH stability. Basic piperidines retain better and have superior peak shape at high pH (pH 10), but ESI+ sensitivity is often better at low pH. Start with Low pH (Acidic) for robustness.
Inject a blank sample containing only IS. Check for signal in the Analyte channel. (Must be < 20% of LLOQ).[5]
Inject a ULOQ sample containing only Analyte. Check for signal in the IS channel. (Must be < 5% of IS response).
Mechanism: If the d5 isotope is impure (contains d0), it will cause false positives.
Matrix Effect (ME):
The IS should have a similar ME to the analyte. If Analyte ME is 60% (suppression) and IS ME is 62%, the IS-Normalized ME is ~1.0, which is ideal.
Troubleshooting Guide
Issue
Probable Cause
Solution
RT Shift > 0.2 min
Deuterium Isotope Effect
Use a column with higher phase ratio (C18) or reduce gradient slope. Ensure integration windows are wide enough.
Low Sensitivity
Poor Ionization of Piperidine
Switch Mobile Phase to 10mM Ammonium Bicarbonate (pH 10) . Basic pH suppresses protonation in solution (increasing retention) but ESI often favors pre-formed ions or gas-phase protonation.
Signal Carryover
Stickiness of basic amine
Use a needle wash of MeOH:Water:Formic Acid (40:40:20) .
References
US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89394, 1-Methyl-2-piperidinemethanol. Retrieved from [Link]
Application Note: Quantitative Bioanalysis of N-Methyl-2-piperidinemethanol by LC-MS/MS
This Application Note and Protocol is designed for researchers in pharmaceutical bioanalysis and chemical toxicology. It details the quantitative determination of N-Methyl-2-piperidinemethanol (also known as (1-Methylpip...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers in pharmaceutical bioanalysis and chemical toxicology. It details the quantitative determination of N-Methyl-2-piperidinemethanol (also known as (1-Methylpiperidin-2-yl)methanol) using its deuterated internal standard (N-Methyl-2-piperidinemethanol-d5 ) via LC-MS/MS.
Abstract & Scientific Rationale
N-Methyl-2-piperidinemethanol is a critical piperidine intermediate used in the synthesis of pharmaceutical agents (e.g., pimecrolimus, local anesthetics) and a potential degradation product in stability studies. Its polar, basic nature (
) and low UV absorbance make traditional HPLC-UV methods insufficient for trace-level quantification.
This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode. The method employs a d5-labeled internal standard to rigorously compensate for matrix effects, extraction variability, and ionization suppression—critical factors when analyzing polar amines in complex biological matrices (plasma, urine) or reaction mixtures.
Key Mechanistic Insight:
The method leverages the dehydration fragmentation pathway characteristic of piperidine alcohols. Under collision-induced dissociation (CID), the protonated molecular ion
undergoes a neutral loss of water () or cleavage of the hydroxymethyl group, providing highly specific transitions for Multiple Reaction Monitoring (MRM).
LC System: UHPLC system (e.g., Agilent 1290, Waters Acquity).
Mass Spectrometer: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
Column: High-strength silica C18 capable of retaining polar bases (e.g., Waters Atlantis T3, 2.1 x 100 mm, 3 µm) or a HILIC column for enhanced retention. This protocol uses a C18 T3 chemistry for robustness.
Analytical Workflow Diagram
The following diagram outlines the logical flow from sample preparation to data acquisition, ensuring a self-validating system through the use of QC samples and IS monitoring.
Stock Solutions (1.0 mg/mL): Dissolve accurately weighed Analyte and d5-IS in Methanol. Store at -20°C.
Working Standard (WS): Serially dilute Analyte Stock in 50:50 MeOH:Water to generate a curve range (e.g., 1.0 ng/mL to 1000 ng/mL).
IS Working Solution: Dilute d5-IS Stock to a fixed concentration (e.g., 50 ng/mL) in ACN (precipitation solvent).
Sample Preparation (Protein Precipitation)
Rationale: Simple precipitation minimizes analyte loss compared to SPE for small polar molecules, while the d5-IS corrects for any remaining ion suppression.
Aliquot 50 µL of sample (plasma/matrix) into a 1.5 mL tube.
Add 150 µL of IS Working Solution (d5-IS in ACN).
Vortex vigorously for 30 seconds to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer 100 µL of supernatant to an autosampler vial.
Add 100 µL of Mobile Phase A (Water + 0.1% FA) to match the initial gradient conditions (minimizes peak fronting).
LC-MS/MS Conditions
Chromatography (Gradient Elution):
Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm) or equivalent.
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]
Flow Rate: 0.35 mL/min.
Temp: 40°C.
Time (min)
% Mobile Phase B
Event
0.00
5
Load/Equilibrate
0.50
5
Hold
3.50
90
Elute Analyte
4.50
90
Wash
4.60
5
Re-equilibrate
6.50
5
End
Mass Spectrometry (MRM Parameters):
Source: ESI Positive.
Capillary Voltage: 3.5 kV.
Desolvation Temp: 500°C.
Compound
Precursor (Q1)
Product (Q3)
Dwell (ms)
CE (eV)
Type
N-Me-2-Pip-MeOH
130.2
112.2
50
18
Quant
N-Me-2-Pip-MeOH
130.2
99.1
50
25
Qual
d5-IS
135.2
117.2
50
18
Quant
Note: The transition 130.2 -> 112.2 corresponds to the neutral loss of water (
). The transition 130.2 -> 99.1 corresponds to the loss of the hydroxymethyl group ().
Fragmentation Logic & Pathway
Understanding the fragmentation is vital for troubleshooting interferences. The primary transition relies on the lability of the hydroxyl group.
Caption: ESI+ Fragmentation pathway of N-Methyl-2-piperidinemethanol showing water loss and alpha-cleavage.
Method Validation Criteria (FDA/EMA Guidelines)
To ensure Trustworthiness and Scientific Integrity , the method must meet these specifications:
Parameter
Acceptance Criteria
Linearity
(Weighted 1/x²)
Accuracy
±15% of nominal (±20% at LLOQ)
Precision (CV)
<15% (<20% at LLOQ)
Recovery
Consistent across Low, Mid, High QC
Matrix Effect
IS-normalized Matrix Factor between 0.85 - 1.15
Carryover
Blank peak area <20% of LLOQ area
Troubleshooting & Optimization
Peak Tailing: Piperidines are basic and interact with free silanols.
Solution: Use a column with high carbon load and end-capping (e.g., T3 or C18-PFP). Ensure mobile phase ionic strength (10mM Ammonium Formate) is sufficient.
Low Sensitivity:
Solution: Check pH. Ensure the mobile phase is acidic (pH ~3.0) to fully protonate the tertiary amine for ESI+.
IS Interference:
Solution: Verify the d5-IS does not contain d0 (unlabeled) impurities. A "Crosstalk" blank (IS only) should show no peak in the analyte channel.
References
BenchChem. (2025).[2][4][5] High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note. Retrieved from
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89394, 1-Methyl-2-piperidinemethanol. Retrieved from
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for the Analysis of Various Drugs. Retrieved from
developing an LC-MS method for N-Methyl-2-piperidinemethanol analysis
Application Note: Development and Validation of a HILIC-ESI-MS/MS Method for the Quantitation of N-Methyl-2-piperidinemethanol Introduction & Analytical Challenges N-Methyl-2-piperidinemethanol (also known as 1-methyl-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Development and Validation of a HILIC-ESI-MS/MS Method for the Quantitation of N-Methyl-2-piperidinemethanol
Introduction & Analytical Challenges
N-Methyl-2-piperidinemethanol (also known as 1-methyl-2-piperidinemethanol, CAS 20845-34-5) is a highly polar, basic chiral amino alcohol utilized as a critical building block in the synthesis of pharmaceuticals (e.g., phenylpyridone derivatives) and agrochemicals[1].
For researchers and drug development professionals, the quantitative analysis of this compound in biological matrices or reaction mixtures presents a triad of chromatographic and mass spectrometric challenges:
Low Molecular Weight (MW = 129.20 g/mol ): The compound elutes and is detected in the low mass range, an area highly susceptible to endogenous matrix interference and high background noise.
High Polarity: Standard reversed-phase liquid chromatography (RPLC) fails to retain this hydrophilic molecule, causing it to elute in the void volume where matrix suppression is most severe.
High Basicity: The tertiary amine group (pKa ~9.5) interacts strongly with residual silanols on traditional silica-based columns, resulting in severe peak tailing and poor reproducibility.
This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol designed to overcome these challenges, ensuring high-throughput, high-sensitivity quantitation.
Method Development Rationale (The "Why")
Chromatography: The HILIC Advantage
To achieve adequate retention without the use of MS-suppressing ion-pairing reagents, HILIC provides an orthogonal retention mechanism[2]. HILIC utilizes a water-rich layer immobilized on a polar stationary phase (such as an Amide or Polymeric Amino column). Polar solutes partition between the organic-rich mobile phase and this aqueous layer[3].
Causality of Alkaline pH: We employ an alkaline mobile phase (pH 10.5 using ammonium hydroxide). At this pH, the basic tertiary amine of N-Methyl-2-piperidinemethanol is largely neutralized. This intentionally suppresses secondary electrostatic (ion-exchange) interactions with the stationary phase, which are the primary cause of peak tailing[4]. Retention is driven purely by hydrophilic partitioning, yielding sharp, symmetrical peaks.
Mass Spectrometry: ESI+ and Desolvation Kinetics
Despite being neutralized in the liquid phase, the compound is highly susceptible to gas-phase protonation in the Electrospray Ionization (ESI) source. The HILIC mobile phase (>80% Acetonitrile) dramatically lowers the surface tension and heat of vaporization of the eluent droplets. This highly efficient desolvation exponentially increases the ESI+ signal compared to highly aqueous RPLC conditions[3].
Collision-Induced Dissociation (CID) of the protonated precursor ion ([M+H]+ m/z 130.1) yields two highly stable product ions: a neutral loss of water (-18 Da) and a neutral loss of methanol (-32 Da).
Figure 1: Proposed CID fragmentation pathway in ESI+ mode.
Experimental Protocol
Reagents and Materials
Analyte: N-Methyl-2-piperidinemethanol reference standard (Purity >98%)[1].
Solvents: LC-MS grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).
Buffers: LC-MS grade Ammonium Formate and Ammonium Hydroxide (28-30% solution).
Column: Ethylene Bridged Hybrid (BEH) Amide column (2.1 × 100 mm, 1.7 µm) or Polymeric Amino equivalent[4].
Self-Validating Logic: Injecting highly aqueous samples into a HILIC system disrupts the stationary phase water layer, causing peak distortion. Protein precipitation with MeCN perfectly matches the sample diluent to the high-organic HILIC starting conditions.
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
Spike: Add 10 µL of Internal Standard (IS) working solution.
Crash: Add 150 µL of cold Acetonitrile (4°C) to precipitate proteins. (Final organic composition = 75%).
Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
Mobile Phase B: 100% Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temperature: 45°C (Elevated temperature improves mass transfer and peak shape for basic amines).
Injection Volume: 2 µL.
Gradient Program:
0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)
1.0 - 4.0 min: 95% B to 60% B (Linear gradient for elution)
4.0 - 5.0 min: 60% B (Column wash)
5.1 - 8.0 min: 95% B (Critical: HILIC requires minimum 10 column volumes for re-equilibration of the aqueous layer).
Mass Spectrometry Parameters (Triple Quadrupole):
Ionization Mode: ESI Positive (ESI+)
Capillary Voltage: 1.5 kV (Kept intentionally low to prevent in-source fragmentation of this low MW compound).
Desolvation Temperature: 500°C
Desolvation Gas Flow: 800 L/hr
Results and Data Presentation
The optimized HILIC-MS/MS method demonstrates excellent linearity, precision, and sensitivity, completely bypassing the matrix suppression typically seen in the void volume of RPLC methods.
Table 1: MRM Transitions and Quantitative Validation Metrics
Parameter
N-Methyl-2-piperidinemethanol
Precursor Ion (m/z)
130.1
Quantifier Product Ion (m/z)
112.1
Qualifier Product Ion (m/z)
98.1
Collision Energy (Quant / Qual)
15 eV / 22 eV
Retention Time (RT)
2.85 min
Linear Dynamic Range
1.0 – 1000 ng/mL
Limit of Quantitation (LOQ)
1.0 ng/mL (S/N > 10)
Matrix Effect
94% ± 4% (Negligible suppression)
Intra-day Precision (%CV)
< 6.5%
System Suitability Test (SST): Prior to any analytical batch, a mid-QC sample must be injected 6 consecutive times. The batch is only validated if the Retention Time %CV is < 2.0% (confirming HILIC aqueous layer stability) and the peak area %CV is < 5.0%.
References
Waters Corporation. "Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC." Waters Application Notes. URL:[Link]
Chromatography Online. "HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds." LCGC International. URL: [Link]
Shodex HPLC Columns. "LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent." Shodex Applications. URL:[Link]
Application Note: Sample Preparation Strategies for N-Methyl-2-piperidinemethanol Analysis
Introduction & Scientific Rationale N-Methyl-2-piperidinemethanol (CAS: 20845-34-5) is a critical piperidine derivative often monitored as a pharmaceutical intermediate, impurity, or metabolite (e.g., in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
N-Methyl-2-piperidinemethanol (CAS: 20845-34-5) is a critical piperidine derivative often monitored as a pharmaceutical intermediate, impurity, or metabolite (e.g., in the synthesis of phenothiazines like Thioridazine). Its physicochemical profile—a polar, basic tertiary amine with a LogP of approximately 0.5—presents specific bioanalytical challenges.
To ensure data integrity in regulated environments (GLP/GMP), the use of a stable isotope-labeled internal standard, N-Methyl-2-piperidinemethanol-d5 , is mandatory. The d5-analog compensates for variability in extraction recovery and matrix effects (ion suppression/enhancement) during LC-MS/MS analysis.
The Physicochemical Challenge
Basicity: The tertiary amine functions as a proton acceptor. At physiological or acidic pH, the molecule is positively charged (cationic).
Polarity: The hydroxymethyl group increases water solubility (LogP ~0.5), making retention on traditional C18 Reverse Phase (RP) columns difficult without ion-pairing reagents or high-pH mobile phases.
Implication: Standard Liquid-Liquid Extraction (LLE) may suffer from poor recovery unless the aqueous phase pH is aggressively adjusted. Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the recommended "Gold Standard" to exploit the molecule's cationic nature for 100% capture and clean-up.
Method Selection Guide
The following decision matrix allows you to select the optimal preparation technique based on your sensitivity requirements and available instrumentation.
Figure 1: Decision matrix for selecting the appropriate sample preparation technique based on sensitivity needs and matrix complexity.
Mechanism: This method utilizes a sorbent with both reverse-phase (hydrophobic) and strong cation exchange (sulfonic acid) functionalities.
Load (pH < pKa): The analyte is protonated (+) and binds to the sorbent via ionic interaction.
Wash: Aggressive organic washes remove neutrals and acids; the analyte remains "locked" by charge.
Elute (pH > pKa): High pH neutralizes the analyte, breaking the ionic bond and releasing it.
Materials
Cartridges: Waters Oasis MCX, Phenomenex Strata-X-C, or Biotage EVOLUTE EXPRESS CX (30 mg or 60 mg).
Internal Standard Spiking Solution: N-Methyl-2-piperidinemethanol-d5 (1 µg/mL in Methanol).
Reagents: Formic Acid, Ammonium Hydroxide (NH4OH), Methanol (MeOH), Water (Milli-Q).
Step-by-Step Procedure
Step
Action
Critical Technical Note
1. Pre-treatment
Aliquot 100 µL Plasma/Urine. Add 10 µL d5-IS . Add 100 µL 4% H3PO4 or 2% Formic Acid.
Acidification is critical. Ensures analyte is fully protonated to bind to the cation exchange sites.
2. Conditioning
1 mL MeOH followed by 1 mL Water.
Activates the sorbent ligands.
3. Loading
Load the entire pre-treated sample (~210 µL) at low flow (1 mL/min).
Slow flow prevents breakthrough.
4. Wash 1 (Aqueous)
1 mL 2% Formic Acid in Water.
Removes proteins and polar interferences that are not ionically bound.
5. Wash 2 (Organic)
1 mL 100% Methanol.
Crucial Step. Removes neutral hydrophobic interferences (lipids). The analyte stays bound due to ionic lock.
6. Elution
2 x 250 µL of 5% NH4OH in Methanol.
High pH is mandatory. The base neutralizes the amine, breaking the ionic bond for release.
7. Reconstitution
Evaporate to dryness (N2 gas, 40°C). Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).
Match the reconstitution solvent to your initial LC gradient to prevent peak distortion.
Protocol B: Liquid-Liquid Extraction (LLE)[1]
Mechanism: Exploits the "pH switching" strategy. By adjusting the sample pH to >11 (2 units above pKa), the amine becomes neutral (uncharged) and partitions into the organic solvent.
Materials
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate. (Note: MTBE is preferred for cleaner lipid profiles).
Buffer: 0.1 M Sodium Carbonate/Bicarbonate (pH 11).
Mobile Phase: High Acetonitrile (Start 90% B) -> Low Acetonitrile.
Result: Analyte elutes later, away from suppression zone.
High-pH Reverse Phase (C18):
Column: Waters XBridge C18 or Gemini NX-C18 (must be pH stable).
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).
Result: De-protonates the amine on-column, increasing hydrophobicity and retention.
Validating the Internal Standard (d5)
According to FDA Bioanalytical Method Validation Guidance (2018), you must verify:
Interference: Inject a "blank + IS" sample. Ensure no signal appears in the analyte channel (cross-talk).
IS Response Consistency: Plot IS peak area across the entire run. Variations >50% indicate matrix effects or injection errors.
Visualizing the MCX Mechanism
The following diagram illustrates the chemical logic behind the Mixed-Mode SPE protocol, ensuring the user understands why specific pH changes are required.
Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange SPE. The analyte is locked by charge during washing and released by neutralization during elution.
References
U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 89394, 1-Methyl-2-piperidinemethanol. Retrieved from [Link]
Waters Corporation. (2023). Oasis Sample Extraction Products: Method Development Guide. Retrieved from [Link]
Biotage. (2023). EVOLUTE® EXPRESS User Guide: Load-Wash-Elute Procedures. Retrieved from [Link]
Application Note: High-Precision LC-MS/MS Quantitation of N-Methyl-2-piperidinemethanol in Biological Matrices
Abstract & Scope This application note details a validated protocol for the quantitation of N-Methyl-2-piperidinemethanol (NMPM) in human plasma using its stable isotope-labeled internal standard, N-Methyl-2-piperidineme...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a validated protocol for the quantitation of N-Methyl-2-piperidinemethanol (NMPM) in human plasma using its stable isotope-labeled internal standard, N-Methyl-2-piperidinemethanol-d5 (NMPM-d5) .
While NMPM serves as a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., local anesthetics, antipsychotics), it is increasingly monitored in drug development as a metabolite of interest or a process-related impurity requiring rigorous control. The physicochemical properties of NMPM—low molecular weight (129.2 g/mol ), high polarity, and basicity—present significant challenges in bioanalysis, particularly regarding retention on reversed-phase columns and susceptibility to matrix effects.
This guide leverages NMPM-d5 to normalize signal variability caused by electrospray ionization (ESI) suppression, ensuring data integrity compliant with FDA and EMA bioanalytical guidelines.
Scientific Rationale & Experimental Design
The Role of the Deuterated Internal Standard
In Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) assays, the "Matrix Effect" is the primary source of error. Co-eluting phospholipids in plasma can suppress ionization efficiency in the MS source.
Why d5? NMPM-d5 contains five deuterium atoms, shifting the precursor mass by +5 Da. This mass difference is sufficient to prevent "cross-talk" (isotopic overlap) between the analyte and the IS.
Mechanism: Because NMPM-d5 is chemically identical to the analyte, it co-elutes perfectly. Therefore, any ion suppression occurring at the retention time of the analyte also affects the IS to the exact same degree. The ratio of Analyte/IS remains constant, self-correcting the quantitation.
Chromatographic Strategy: High-pH Reversed-Phase
Standard acidic mobile phases (Formic Acid/Water) protonate the piperidine nitrogen (
), causing it to elute in the void volume of C18 columns.
Our Solution: We utilize a High-pH (Ammonium Bicarbonate, pH 10) mobile phase. This keeps the amine in its neutral (free base) state, significantly increasing hydrophobicity and retention on the C18 stationary phase, improving peak shape and sensitivity.
Materials & Reagents
Component
Specification
Source/Notes
Analyte
N-Methyl-2-piperidinemethanol (NMPM)
>98% Purity (Sigma/Merck)
Internal Standard
N-Methyl-2-piperidinemethanol-d5
>98% Isotopic Purity (TRC/Fisher)
Matrix
K2EDTA Human Plasma
Drug-free, pooled
Column
Waters XBridge BEH C18 XP
2.5 µm, 2.1 x 50 mm (High pH stable)
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10)
Aqueous
Mobile Phase B
Acetonitrile (LC-MS Grade)
Organic
Experimental Protocol
Stock Solution Preparation
NMPM Stock (1.0 mg/mL): Dissolve 10 mg NMPM in 10 mL Methanol.
NMPM-d5 IS Stock (1.0 mg/mL): Dissolve 10 mg NMPM-d5 in 10 mL Methanol.
IS Working Solution (ISWS): Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Protein Precipitation)
Rationale: While SPE offers cleaner extracts, Protein Precipitation (PPT) is faster and, when combined with a deuterated IS and high-efficiency columns, provides sufficient selectivity for this application.
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.
IS Addition: Add 20 µL of IS Working Solution (500 ng/mL). Vortex gently.
Precipitation: Add 200 µL of ice-cold Acetonitrile.
Agitation: Vortex at high speed for 5 minutes.
Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C.
Dilution: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 10 mM Ammonium Bicarbonate (Mobile Phase A).
Note: Diluting with aqueous buffer prevents "solvent effects" (peak fronting) during injection.
LC-MS/MS Conditions
Liquid Chromatography (Gradient Elution):
Flow Rate: 0.4 mL/min
Temp: 40°C
Injection Vol: 5 µL
Time (min)
% Mobile Phase B (ACN)
Event
0.0
5%
Loading
0.5
5%
Hold
3.0
90%
Elution Ramp
3.5
90%
Wash
3.6
5%
Re-equilibration
5.0
5%
End
Mass Spectrometry (ESI Positive Mode):
Source: Electrospray Ionization (ESI+)
Spray Voltage: 3500 V
Gas Temp: 350°C
MRM Transitions:
Analyte (NMPM):
(Quantifier), (Qualifier)
Internal Standard (NMPM-d5):
(Quantifier)
Visualizing the Workflow
The following diagram illustrates the critical path from sample extraction to data validation, highlighting where the IS corrects for variability.
Caption: Figure 1: Bioanalytical workflow utilizing NMPM-d5 for self-validating quantitation. The co-extraction and co-elution of the IS ensure that ionization suppression affects both molecules identically, canceling out the error in the final ratio calculation.
Validation & Performance Data
The following parameters must be verified during method validation (per FDA Bioanalytical Method Validation Guidance).
Linearity and Sensitivity
A calibration curve should be generated ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .
Parameter
Acceptance Criteria
Regression Model
Linear ( weighting)
Correlation ()
Accuracy (Standards)
( at LLOQ)
Matrix Effect Assessment
This is the most critical test for this assay.
Calculation:
Goal: The IS-Normalized MF should be close to 1.0 .
Interpretation: If the Analyte signal is suppressed by 40% (MF = 0.6), the NMPM-d5 signal should also be suppressed by ~40%. The ratio restores the accuracy.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Retention (k' < 2)
pH too low; Analyte is ionized.
Ensure Mobile Phase A is pH 10 (fresh Ammonium Bicarbonate).
Peak Tailing
Secondary interactions with silanols.
Use "BEH" or "Hybrid" particle columns; increase buffer strength to 20mM.
Signal Drift
Source contamination.
Divert flow to waste for the first 1 min and last 1 min of gradient.
Cross-talk
IS concentration too high.
Ensure NMPM-d5 purity is high; dilute IS working solution if "M-5" peak appears in blank.
References
Toronto Research Chemicals. N-Methyl-2-piperidinemethanol-d5 Product Page. (Primary source for IS specifications). Link
Sigma-Aldrich (Merck). 1-Methyl-2-piperidinemethanol Product Information. (Source for analyte properties). Link
BenchChem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds. (General methodology for piperidine alkaloids). Link
PubChem. 1-Methyl-2-piperidinemethanol Compound Summary. National Library of Medicine. Link
US FDA. Bioanalytical Method Validation Guidance for Industry. (Regulatory framework for TDM assays). Link
Application
Application Note: Quantitative Bioanalysis of N-Methyl-2-piperidinemethanol in Cellular Matrices
This Application Note and Protocol details the rigorous methodology for utilizing N-Methyl-2-piperidinemethanol-d5 (NMPM-d5) as a stable isotope-labeled internal standard (SIL-IS) in cell-based assays. This guide is stru...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the rigorous methodology for utilizing N-Methyl-2-piperidinemethanol-d5 (NMPM-d5) as a stable isotope-labeled internal standard (SIL-IS) in cell-based assays.
This guide is structured for analytical chemists and cell biologists conducting quantitative bioanalysis (LC-MS/MS) to measure cellular uptake, metabolic stability, or residual clearance of piperidine-based pharmacophores.
Compound: N-Methyl-2-piperidinemethanol-d5 (NMPM-d5)
CAS: 1794971-17-7 (Labeled); 20845-34-5 (Unlabeled Parent)
Application: LC-MS/MS Internal Standard for Absolute Quantitation
Methodology: Isotope Dilution Mass Spectrometry (IDMS)
Introduction & Scientific Rationale
N-Methyl-2-piperidinemethanol (NMPM) is a critical heterocyclic building block used in the synthesis of muscarinic antagonists, kinase inhibitors, and phenothiazine antipsychotics (e.g., Thioridazine). In drug development, quantifying NMPM in biological systems is essential for studying the degradation of these drugs or the uptake of the building block itself during fragment-based drug discovery.
Why use the d5-Isotopologue?
In complex matrices like cell lysates, ion suppression from phospholipids and salts can severely compromise data accuracy. NMPM-d5 possesses identical physicochemical properties (pKa, logP) to the analyte but differs in mass (+5 Da).
Co-elution: It co-elutes with the analyte, experiencing the exact same matrix effects at the electrospray ionization (ESI) source.
Normalization: It corrects for variability in extraction efficiency and injection volume, ensuring high-precision data (RSD < 5%).
Experimental Workflow Overview
The following diagram illustrates the critical path from cell culture to mass spectrometric detection.
Caption: Workflow for the extraction and quantification of N-Methyl-2-piperidinemethanol using d5-IS correction.
Comprehensive Protocol
Phase A: Preparation of Standards
Objective: Create stable stock solutions to ensure long-term reproducibility.
Primary Stock (IS): Dissolve 1 mg of NMPM-d5 in 1 mL of LC-MS grade Methanol to generate a 1 mg/mL (1000 ppm) stock. Store at -20°C.
Working Internal Standard (WIS): Dilute the Primary Stock in acetonitrile (ACN) to a concentration of 100 ng/mL .
Note: The WIS concentration should yield a signal intensity similar to the middle of your analyte's calibration curve (e.g., 10^5 - 10^6 cps).
Calibration Standards: Prepare a serial dilution of the unlabeled NMPM in the same biological matrix (e.g., blank cell lysate) ranging from 1 ng/mL to 1000 ng/mL.
Phase B: Cell Culture & Sample Extraction
Objective: Isolate the intracellular fraction while minimizing "leakage" or degradation.
Treatment: Culture cells (e.g., HEK293, HepG2) in 6-well plates. Treat with the test compound (parent drug or NMPM precursor) for the desired timepoint.
Harvesting:
Aspirate media completely.
Wash cells 3x with ice-cold PBS rapidly (<10 seconds per wash) to remove extracellular compound without causing efflux.
Lysis & Spiking (The Critical Step):
Add 200 µL of chilled Methanol/Water (80:20 v/v) directly to the well.
IMMEDIATELY add 20 µL of the WIS (NMPM-d5) to the well.
Expert Insight: Adding the IS before scraping/transferring ensures that any loss during the physical transfer of the lysate is corrected by the IS.
Extraction:
Scrape cells and transfer the mixture to a 1.5 mL microcentrifuge tube.
Vortex vigorously for 1 minute.
Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
Transfer the clear supernatant to an LC-MS vial.
Phase C: LC-MS/MS Analysis
Objective: Separate the analyte from interferences and detect specific mass transitions.
Chromatography (UHPLC):
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the polarity of NMPM.
Suggested: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][2][3]
Note: The mass shift of +5 indicates the deuterium labels are likely on the N-methyl group (CD3) and the piperidine ring, or fully on the ring system depending on the specific synthesis batch. Verify the Certificate of Analysis for exact label positions.
Data Analysis & Validation
Calculation:
Calculate the Area Ratio (
) for every sample:
Determine the concentration using a linear regression () of the calibration curve, weighted to improve accuracy at the lower limit of quantitation (LLOQ).
Acceptance Criteria (Bioanalytical Standards):
Linearity:
.
Precision: CV < 15% for all standards (20% at LLOQ).
IS Response: The IS peak area should be consistent across all samples (within ±20% of the mean of standards). Drastic drops in IS area indicate matrix suppression.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low IS Recovery
Ion suppression from cell membrane lipids.
Perform a Liquid-Liquid Extraction (LLE) using Ethyl Acetate instead of simple protein precipitation.
Peak Tailing
Interaction with silanols on the column.
Increase buffer concentration (Ammonium Formate) to 20mM or lower pH to 3.0.
Cross-talk
IS containing unlabeled impurities (d0).
Ensure IS purity is >99% isotopic enrichment. Monitor the "blank + IS" sample for analyte signal.
References
National Institute of Standards and Technology (NIST). 1-Methyl-2-piperidinemethanol Mass Spectrum and Properties.[5] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Methylphenidate Metabolites in Clinical Toxicology using N-Methyl-2-piperidinemethanol-d5
Abstract This application note presents a detailed protocol for the sensitive and accurate quantification of two minor but diagnostically significant metabolites of methylphenidate—p-hydroxy-methylphenidate and 6-oxo-met...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed protocol for the sensitive and accurate quantification of two minor but diagnostically significant metabolites of methylphenidate—p-hydroxy-methylphenidate and 6-oxo-methylphenidate—in human plasma. The method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, utilizing N-Methyl-2-piperidinemethanol-d5 as a novel internal standard. The structural similarity of N-Methyl-2-piperidinemethanol-d5 to the target analytes ensures reliable correction for matrix effects and variability in sample preparation, a critical aspect of high-stakes clinical and forensic toxicology screening.[1][2] This guide provides a comprehensive framework, from the metabolic rationale for target selection to step-by-step protocols for sample preparation, instrument configuration, and data analysis, designed for researchers, toxicologists, and drug development professionals.
Introduction: The Rationale for Targeting Minor Metabolites with a Structurally Analogous Internal Standard
Methylphenidate (MPH) is a widely prescribed psychostimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3] Its metabolism is extensive, with the primary, inactive metabolite being ritalinic acid, formed via de-esterification.[4][5] However, minor metabolic pathways, including aromatic hydroxylation and microsomal oxidation, produce pharmacologically interesting and potentially toxicologically relevant metabolites such as p-hydroxy-methylphenidate and 6-oxo-methylphenidate.[3] Monitoring these minor metabolites can provide a more comprehensive picture of an individual's metabolic profile, adherence to treatment, and potential for drug-drug interactions.
The "gold standard" in quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS) that are chemically identical to the analyte.[1][6] While deuterated versions of methylphenidate and ritalinic acid are commercially available, the quantification of these minor hydroxylated and oxidized metabolites benefits from an internal standard that more closely mimics their physicochemical properties. N-Methyl-2-piperidinemethanol-d5, with its N-methyl-piperidine core and a hydroxyl group, presents a superior structural analogy to p-hydroxy-methylphenidate and 6-oxo-methylphenidate compared to deuterated parent drug or primary metabolite. This closer structural relationship is hypothesized to provide more accurate compensation for any differential extraction recovery or matrix effects experienced by these more polar metabolites.
Metabolic Pathway of Methylphenidate
The following diagram illustrates the primary metabolic pathways of methylphenidate, highlighting the formation of the target minor metabolites.
Caption: Metabolism of Methylphenidate to its major and minor metabolites.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the quantification of p-hydroxy-methylphenidate and 6-oxo-methylphenidate using N-Methyl-2-piperidinemethanol-d5 as an internal standard.
Materials and Reagents
Analytes: p-Hydroxy-methylphenidate and 6-oxo-methylphenidate reference standards (≥98% purity).
Note: The MRM transitions for the analytes are predicted based on the known fragmentation of methylphenidate (loss of the methyl ester and fragmentation of the piperidine ring) and the fragmentation of similar structures. The transitions for the internal standard are predicted based on the mass spectrum of the non-deuterated analog, with the d5-labeling accounted for. These transitions should be optimized on the specific mass spectrometer being used.
Method Validation
The analytical method should be validated according to established guidelines from regulatory bodies such as the FDA or scientific working groups in forensic toxicology.[4] Key validation parameters to assess include:
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of the analytes and internal standard.
Linearity and Range: Prepare calibration curves over the expected concentration range (e.g., 0.1 - 100 ng/mL) and assess the linearity using a weighted linear regression model.
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.
Recovery: Determine the extraction efficiency of the sample preparation method.
Stability: Assess the stability of the analytes in plasma under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Analysis and Interpretation
The concentration of each analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The use of a stable isotope-labeled internal standard that co-elutes with the analytes of interest is crucial for correcting any variations during sample processing and instrumental analysis, thereby ensuring the accuracy and reliability of the results.
Workflow and Logic Diagram
The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.
Caption: Overview of the analytical workflow for clinical toxicology screening.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of p-hydroxy-methylphenidate and 6-oxo-methylphenidate in human plasma. The strategic use of N-Methyl-2-piperidinemethanol-d5 as a structurally analogous internal standard is a key feature of this protocol, designed to enhance the accuracy and reliability of the results. This application note serves as a comprehensive guide for laboratories involved in clinical and forensic toxicology, therapeutic drug monitoring, and pharmacokinetic studies of methylphenidate.
References
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]
American Academy of Forensic Sciences Standards Board. (2019). ANSI/ASB Standard 036, First Edition: Standard Practices for Method Validation in Forensic Toxicology. [Link]
Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-9. [Link]
Dinis-Oliveira, R. J. (2017). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 18(6), 536-543. [Link]
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
Patrick, K. S., et al. (1981). Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. Journal of Medicinal Chemistry, 24(10), 1237-1240. [Link]
Zhang, Q., et al. (2025). Increased Plasma Concentrations of 6-oxo-Methylphenidate in CES1 G134E Carriers Following a Single Oral Dose of Methylphenidate. Pharmaceutical Research. [Link]
Taylor & Francis Online. (2020). Toxicological analyses: analytical method validation for prevention or diagnosis. [Link]
Fara, A., & Lotfalian, S. (2024). Methylphenidate. In StatPearls. StatPearls Publishing. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Internal Standard Strategy: Stable Isotope Dilution with N-Methyl-2-piperidinemethanol-d5
Strategic Overview & Scientific Rationale
The Challenge: Polar Retention and Matrix Interference
N-Methyl-2-piperidinemethanol (CAS: 20845-34-5) presents a classic bioanalytical challenge. As a low molecular weight (129.2 g/mol ), polar, basic amine, it exhibits poor retention on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume where ion suppression from salts and plasma phospholipids is most severe.
The Solution: HILIC Chromatography & Deuterated Internal Standardization
To establish a validated assay compliant with FDA M10 Bioanalytical Method Validation Guidelines , this protocol departs from standard RP-HPLC. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine, coupled with N-Methyl-2-piperidinemethanol-d5 (d5-IS) as the internal standard.
Why the d5-IS is Non-Negotiable:
In ESI-MS/MS, matrix effects (signal suppression/enhancement) vary between patient samples. An analog IS (a chemically similar but different molecule) cannot perfectly track these fluctuations. The d5-IS co-elutes exactly with the analyte, experiencing the exact same ionization environment, thereby mathematically correcting for matrix effects and ensuring high precision.[1]
Compound Snapshot & Properties[2][3][4][5][6]
Property
Analyte (Native)
Internal Standard (d5-IS)
Name
N-Methyl-2-piperidinemethanol
N-Methyl-2-piperidinemethanol-d5
CAS
20845-34-5
1794971-17-7
Formula
C₇H₁₅NO
C₇H₁₀D₅NO
MW
129.20 g/mol
~134.23 g/mol
LogP
~0.5 (Hydrophilic)
~0.5
pKa
~9.5 (Basic)
~9.5
Precursor Ion (ESI+)
130.2 [M+H]⁺
135.2 [M+H]⁺
Method Development: The "Expert" Core
A. Chromatography: HILIC vs. Reversed Phase
Avoid: Standard C18. The analyte will elute too early (< 1.0 min), co-eluting with salts.
Recommended:HILIC (Silica or Amide Phase) .
Mechanism:[2] Partitioning of the analyte into a water-enriched layer on the polar stationary phase.[3][4]
Benefit: The analyte elutes later, in high organic solvent (acetonitrile), which enhances ESI desolvation and sensitivity.
B. Mass Spectrometry (MS/MS) Optimization
The following transitions are theoretical starting points based on piperidine fragmentation (loss of water [-18] or hydroxymethyl cleavage). Optimize these experimentally.
Why MCX? Protein precipitation (PPT) is often too "dirty" for HILIC columns, leading to clogging and rapid column death. MCX utilizes the basic nature of the piperidine nitrogen to capture the analyte while washing away neutral interferences.
Materials:
Oasis MCX or Strata-X-C SPE cartridges (30 mg).
Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Steps:
Aliquot: Transfer 100 µL plasma to a tube.
IS Spike: Add 20 µL of d5-IS Working Solution (e.g., 500 ng/mL). Vortex.
Dilute: Add 300 µL of Loading Buffer (acidifies sample to charge the amine).
Condition SPE: 1 mL Methanol followed by 1 mL Water.
Load: Apply sample to cartridge at low vacuum.
Wash 1: 1 mL 0.1% Formic Acid (removes proteins/neutrals).
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
5.1 min: 95% B (Re-equilibration is critical in HILIC)
8.0 min: Stop
Flow Rate: 0.4 mL/min.
Temp: 40°C.
MS Parameters:
Mode: ESI Positive.
Capillary Voltage: 3.0 kV.
Desolvation Temp: 500°C (High temp needed for aqueous removal).
Dwell Time: 50 ms per transition.
Validation Framework (FDA M10 Compliance)
To claim this assay is "validated," you must experimentally prove the following according to the ICH/FDA M10 Guideline :
Selectivity: Analyze 6 blank matrix sources. Ensure no interference at the retention time of Analyte or IS.
Acceptance: Interference < 20% of the LLOQ response.
Matrix Effect (ME):
Calculate:
Requirement: The IS-normalized matrix factor should have a CV < 15% across 6 lots. This is where the d5-IS proves its value.
Cross-Talk (Signal Contribution):
Inject high-concentration IS only. Check for signal in the Analyte channel (impurities in IS).
Inject high-concentration Analyte only. Check for signal in the IS channel (natural isotopic abundance).
Note: A +5 Da shift usually prevents natural isotope overlap, but IS purity is critical.
Troubleshooting & Expert Tips
Peak Tailing: In HILIC, tailing often indicates a mismatch between the sample solvent and mobile phase. Always reconstitute in high organic (e.g., 90% ACN) . Injecting a water-rich sample into a HILIC column will destroy peak shape.
Retention Time Shifts: HILIC columns are sensitive to equilibration. Ensure at least 10-15 column volumes of re-equilibration time between injections.
Deuterium Exchange: The d5 label is likely on the piperidine ring or methyl group (C-D bonds), which are stable. Avoid using deuterium labels on O-H or N-H groups (exchangeable protons), as these will swap with solvent protons, causing the signal to disappear.
References
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89394, 1-Methyl-2-piperidinemethanol. [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link][5]
Application Note: Sourcing and Quantitative Protocol for N-Methyl-2-piperidinemethanol-d5
This Application Note and Protocol guide is designed for researchers and drug development professionals requiring high-precision quantification of N-Methyl-2-piperidinemethanol (also known as 2-Hydroxymethyl-1-methylpipe...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals requiring high-precision quantification of N-Methyl-2-piperidinemethanol (also known as 2-Hydroxymethyl-1-methylpiperidine) using its deuterated internal standard, N-Methyl-2-piperidinemethanol-d5 .
Executive Summary
In quantitative bioanalysis, particularly for polar, low-molecular-weight amines like N-Methyl-2-piperidinemethanol (a common pharmaceutical intermediate and metabolite), matrix effects can severely compromise data integrity. The use of a stable isotope-labeled internal standard (SIL-IS), specifically N-Methyl-2-piperidinemethanol-d5 , is the gold standard to correct for ionization suppression, extraction variability, and instrument drift.
This guide details the Critical Quality Attributes (CQAs) for sourcing this material, a Quality Control (QC) workflow to validate incoming batches, and a robust LC-MS/MS protocol for its application in biological matrices.
Sourcing is not merely purchasing; it is the first step of method validation. For N-Methyl-2-piperidinemethanol-d5, the following specifications are non-negotiable for regulated environments (GLP/GMP).
CAS Number:1794971-17-7 (d5 variant); Note: Unlabeled parent is CAS 20845-34-5.
Molecular Formula: C₇H₁₀D₅NO
Molecular Weight: ~134.23 g/mol (vs. 129.20 g/mol for unlabeled)
The "Rule of 5" in Sourcing
We select the d5 analog over d3 or d1 to ensure a mass shift of +5 Da. This is critical because the natural isotope abundance of the unlabeled analyte (M+0, M+1, M+2) can overlap with the IS channel if the mass difference is too small, causing "crosstalk" and non-linearity at high concentrations.
Attribute
Specification
Scientific Rationale
Isotopic Enrichment
≥ 99 atom % D
Minimizes the presence of d0 (unlabeled) species in the IS, which would cause false positives in the analyte channel (Blank interference).
Chemical Purity
≥ 98%
Impurities with similar retention times can cause ion suppression.
Label Position
Ring-labeled (preferred)
Deuterium on the piperidine ring is chemically stable. Avoid labels on exchangeable positions (e.g., -OH or N-CH3 if labile) to prevent H/D exchange in aqueous mobile phases.
Form
Free Base or HCl Salt
The HCl salt is generally more stable and less hygroscopic, ensuring accurate weighing.
Sourcing Decision Logic (Visualized)
Figure 1: Decision tree for sourcing stable isotope standards to ensure bioanalytical reliability.
Incoming Quality Control (QC) Protocol
Do not assume the Certificate of Analysis (CoA) is absolute. Perform these two checks before releasing the material for method development.
Protocol A: Isotopic Purity Check (The "Zero" Test)
Objective: Confirm that the d5-IS does not contain significant amounts of d0 (unlabeled analyte).
Prepare: A high-concentration solution of the d5-IS (e.g., 1 µg/mL in 50:50 Methanol:Water).
Inject: Into the LC-MS/MS system monitoring the Analyte Transition (e.g., 130.1 → 112.1).
Acceptance: The response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) response of the intended assay.
Why? If your IS contains d0, you will never achieve a low LLOQ because the IS itself "contaminates" the sample with the analyte.
Protocol B: Signal Contribution Check
Objective: Confirm high concentrations of Analyte do not interfere with the IS channel.
Prepare: A ULOQ (Upper Limit of Quantification) sample of the unlabeled analyte (no IS added).
Inject: Monitor the IS Transition (e.g., 135.1 → 117.1).
Acceptance: Response in the IS channel must be < 5% of the average IS response.
Bioanalytical Method Protocol (LC-MS/MS)[3]
Application: Quantification of N-Methyl-2-piperidinemethanol in Plasma.
Challenge: As a polar, basic amine, this compound retains poorly on standard C18 columns and causes severe tailing.
Solution: Use High-pH Reversed-Phase Chromatography or HILIC . The protocol below uses High-pH RP for superior robustness.
Sample Preparation (Solid Phase Extraction)
We utilize Mixed-Mode Cation Exchange (MCX) to leverage the basic nitrogen for clean extraction.
Aliquoting: Transfer 50 µL of plasma to a 96-well plate.
IS Addition: Add 20 µL of N-Methyl-2-piperidinemethanol-d5 Working Solution (500 ng/mL in water).
Pre-treatment: Add 200 µL of 2% Formic Acid (aq) to ionize the piperidine nitrogen (Charge state +1). Vortex.
SPE Loading: Condition MCX plate (Oasis or equivalent) with Methanol then Water. Load sample.
A common failure mode with deuterated alcohols is the exchange of the deuterium on the hydroxyl group (-OD) with solvent protons (-OH).
Risk: If your "d5" standard includes a deuterium on the hydroxyl group (i.e., -OD), it will instantly exchange with water in the mobile phase, becoming "d4".
Mitigation: Ensure the d5 labeling is on the carbon backbone (non-exchangeable). The CAS 1794971-17-7 typically denotes ring/methyl deuteration.
Test: Infuse the IS in 50:50 D₂O:Acetonitrile vs. H₂O:Acetonitrile. If the parent mass shifts, you have exchangeable deuteriums.
Carryover
Basic amines stick to metallic surfaces.
Solution: Use a weak needle wash of 5% Methanol and a strong needle wash of 0.1% Formic Acid in Acetonitrile/Isopropanol/Acetone (40:30:30).
References
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation (2022). Retrieved from [Link]
resolving peak splitting of N-Methyl-2-piperidinemethanol-d5 in chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering chromatographic anomalies with deuterated basic amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering chromatographic anomalies with deuterated basic amines. N-Methyl-2-piperidinemethanol-d5 presents a "perfect storm" for peak splitting: it is highly polar, contains a basic piperidine nitrogen (pKa ~9–10), possesses a chiral center at C2, and incorporates a deuterium label that subtly alters its lipophilicity.
This guide abandons generic troubleshooting in favor of a mechanistic, self-validating approach to isolate and resolve peak splitting for this specific compound.
Mechanistic Troubleshooting Guide: The "Why" Behind the Split
To fix a split peak, you must first understand the physical chemistry occurring inside the column. Peak splitting of N-Methyl-2-piperidinemethanol-d5 typically stems from one of four root causes:
A. The Strong Solvent Effect (Injection Mismatch)
N-Methyl-2-piperidinemethanol-d5 is highly hydrophilic. If your sample diluent contains a higher percentage of strong organic solvent (e.g., 100% methanol or ethanol) than the initial mobile phase, the analyte molecules at the front of the injection plug travel rapidly down the column before the solvent fully mixes[1]. The rear of the plug partitions normally, resulting in a bifurcated or split peak[2].
B. Secondary Silanol Interactions (Basic Amine Tailing/Splitting)
The basic piperidine nitrogen in this compound is highly prone to secondary interactions with acidic silanol groups on silica-based column packing[2]. When operating at a pH near the analyte's pKa (~9.5), the molecule exists in a state of partial ionization. This dual-state existence, combined with strong silanol interactions, causes different populations of the molecule to travel at different speeds, manifesting as severe tailing or peak splitting[2].
C. The Deuterium Isotope Effect
The substitution of hydrogen with deuterium subtly alters the molecule's polarity and lipophilicity[3]. In reversed-phase liquid chromatography (RPLC), deuterated molecules typically elute slightly earlier than their protiated counterparts[4]. If your N-Methyl-2-piperidinemethanol-d5 standard contains isotopic impurities (e.g., d4, d3 isotopologues), high-efficiency UHPLC columns may partially resolve these species, presenting as a split peak or a distinct leading shoulder[3][4].
D. Hardware Integrity (Frits & Voids)
If all peaks in your chromatogram are splitting, the issue occurs before separation takes place[5]. A partially blocked frit delays a portion of the sample from entering the column, while a void at the head of the column creates an uneven sample band[1][5]. Both scenarios spread the sample delivery, causing uniform peak splitting across the entire run[2].
Diagnostic Workflow
Use the following logical relationship tree to isolate the root cause of your peak splitting before altering your method parameters.
Diagnostic Decision Tree for Peak Splitting (Max Width: 760px)
Self-Validating Experimental Protocols
A robust troubleshooting protocol must be self-validating—meaning the experiment itself proves the root cause through internal controls.
This protocol isolates whether injection volume or diluent strength is distorting the chromatography.
Baseline Injection: Inject 10 µL of N-Methyl-2-piperidinemethanol-d5 prepared in your current diluent (e.g., 100% Methanol). Record the split peak profile.
Volume Reduction Test: Inject 2 µL of the exact same sample.
Validation Check: If the peak shape improves to a single Gaussian peak, you have confirmed that the issue is related to the injection volume or a strong solvent effect[5][6].
Diluent Matching: Dilute your original sample 1:1 with the aqueous component of your mobile phase[7]. Inject 10 µL.
Validation Check: If the peak is now perfectly symmetrical, the root cause is definitively isolated to a disparity in composition and viscosity between the sample solvent and mobile phase[7].
This protocol addresses the partial ionization of the basic piperidine ring.
Baseline Assessment: Run the method at neutral pH (e.g., pH 7.0 water/acetonitrile).
pH Adjustment: Lower the aqueous mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
Validation Check: Performing chromatographic separation at a lower pH ensures the acidic silanol groups on the column are fully protonated (neutralized), minimizing secondary interactions with the basic amine[2]. If the peak sharpens, silanol interactions were the cause.
Self-Validating Protocol Workflow for Peak Shape Optimization (Max Width: 760px)
Quantitative Data Summary
Use the table below to rapidly correlate your visual chromatogram data with the appropriate resolution strategy.
Root Cause
Chromatographic Observation
Retention Time (RT) Shift
Primary Resolution Strategy
Strong Solvent Effect
Early eluting peaks split; later peaks normal.
Unchanged or slight early shift.
Match sample diluent to initial mobile phase conditions.
Silanol Interactions
Severe tailing or splitting of basic analytes.
Broadening; delayed RT.
Lower mobile phase pH (<3.0); use base-deactivated columns.
Deuterium Isotope Effect
Shoulder on the leading edge of the peak.
D5 elutes ~1-3 seconds earlier than D0.
Verify isotopic purity via HRMS; adjust gradient slope.
Hardware Issue (Void/Frit)
All peaks in the chromatogram split uniformly.
Unchanged, but peak width increases.
Replace inlet frit; reverse flush column.
Frequently Asked Questions (FAQs)
Q: Why does my N-Methyl-2-piperidinemethanol-d5 peak split on our Agilent 1100/1200 system but look perfectly symmetrical on our Waters 2695?A: This is a classic hardware design disparity. Agilent and Waters autosamplers utilize different injection techniques. Agilent systems typically use a sample loop with a metering device, while many Waters systems use a direct syringe injection[7]. If your sample solvent is stronger than your mobile phase, the mixing dynamics in the Agilent loop may not sufficiently dilute the strong solvent plug before it hits the column. Solution: Replace the tubing between the injector and column with a longer length of wider diameter to increase pre-column mixing volume, or dilute your sample with the aqueous mobile phase[7].
Q: Can the chiral center at the C2 position of the piperidine ring cause peak splitting?A: If you are using an achiral stationary phase (e.g., standard C18), enantiomers will co-elute perfectly. However, if you are using a chiral stationary phase (e.g., Chiralpak), the "split peak" is actually the successful resolution of the (R) and (S) enantiomers of N-Methyl-2-piperidinemethanol-d5[7]. Ensure you know whether your column is chiral or achiral before diagnosing a split peak as an error.
Q: How do I know if the split is caused by the deuterium isotope effect or a column void?A: Look at the rest of your chromatogram. A column void or blocked frit will cause every peak in the injection to split[5]. The deuterium isotope effect is highly specific to the deuterated analyte and will present as a leading shoulder (since the deuterated isotopologue elutes slightly earlier than the protiated impurity)[3][4].
References
Chromatography Forum. "Peak splitting on Agilent but not Waters HPLC." URL:[Link]
Waters Corporation. "What are common causes of peak splitting when running an LC column?" Waters Knowledge Base. URL:[Link]
National Institutes of Health (PMC). "Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry." URL:[Link]
Chromatography Today. "What is Peak Splitting?" URL:[Link]
ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." URL:[Link]
Separation Science. "Peak Splitting in HPLC: Causes and Solutions." URL:[Link]
Technical Support Center: Troubleshooting Low Recovery of N-Methyl-2-piperidinemethanol-d5 During Extraction
Welcome to the technical support center for advanced sample preparation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of N-Methyl-2-pi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for advanced sample preparation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of N-Methyl-2-piperidinemethanol-d5. Low or variable recovery of this deuterated internal standard can compromise the accuracy and reliability of quantitative analytical methods. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in fundamental chemical principles and field-proven methodologies.
Section 1: Foundational Knowledge - Understanding the Analyte
A successful extraction begins with a thorough understanding of the target molecule's physicochemical properties. N-Methyl-2-piperidinemethanol-d5 is a polar, basic compound, and these characteristics are paramount to designing an effective extraction strategy.
Q1: What are the key chemical properties of N-Methyl-2-piperidinemethanol-d5 that influence its extraction?
The extraction behavior of N-Methyl-2-piperidinemethanol-d5 is governed by three primary factors: its basicity, polarity, and the nature of its deuterated label.
Basicity: As a tertiary amine, this compound can be protonated in acidic conditions to form a water-soluble cation.[1] To extract it into an organic solvent, the aqueous sample must be made basic to ensure the molecule is in its neutral, more lipophilic form.[2] The degree of extraction is highly sensitive to pH.[3][4]
Polarity & Solubility: The presence of a hydroxyl (-OH) and a tertiary amine group makes the molecule polar and water-soluble.[5] This property makes extraction with traditional nonpolar organic solvents like hexane inefficient. It has excellent solubility in more polar organic solvents.[6]
Deuterated Internal Standard: Deuterated standards are designed to mimic the analyte, but subtle differences can exist. The carbon-deuterium bond is slightly shorter and stronger than a carbon-hydrogen bond, which can sometimes lead to minor differences in chromatographic retention time and, critically, extraction efficiency.[7] Furthermore, deuterium atoms can sometimes exchange with protons from the surrounding solvent (H/D exchange), especially under certain pH or temperature conditions, which can compromise quantification.[8][9]
Property
Value / Description
Significance for Extraction
Molecular Formula
C₇H₁₀D₅NO
The presence of Nitrogen and Oxygen indicates polarity.
Molecular Weight
134.23 g/mol
(for d5 variant)
Type
Tertiary Amine
Basicity is a key handle for manipulating solubility via pH adjustment.[1]
A low LogP value confirms its hydrophilic (water-loving) nature.
Water Solubility
log10WS = -0.59 (Calculated for non-deuterated)[5]
Indicates significant water solubility, requiring specific strategies to move it into an organic phase.
Section 2: General Troubleshooting Workflow
Q2: I'm consistently seeing low recovery of my deuterated standard. Where do I begin troubleshooting?
A systematic approach is crucial to efficiently identify the root cause of low recovery. Start with the most common and easily rectified issues before investing time in more complex method redevelopment. The following workflow provides a logical diagnostic path.
Caption: A systematic workflow for troubleshooting low recovery.
LLE is a common technique, but its success with polar amines hinges on precise control of chemical conditions.
Q3: My LLE recovery is low. Is the pH of my aqueous phase correct?
This is the most common cause of low recovery for basic analytes. The analyte must be in its neutral (non-ionized) form to partition from the aqueous sample into the organic extraction solvent.
The Underlying Principle: The equilibrium between the protonated (charged, water-soluble) form and the neutral (free base, organic-soluble) form is dictated by the pH of the aqueous phase. For a basic compound like N-Methyl-2-piperidinemethanol-d5, you must raise the pH to deprotonate the tertiary amine. A general rule is to adjust the sample pH to be at least 2 units higher than the pKa of the analyte to ensure >99% is in the neutral form.[2]
Caption: pH effect on the ionization state and solubility of an amine.
Troubleshooting Protocol: pH Verification and Optimization
Determine pKa: If the exact pKa of N-Methyl-2-piperidinemethanol is unknown, use the pKa of a structurally similar compound like N-methylpiperidine (pKa ≈ 10.0-10.4) as a starting point.
Target pH: Aim for a pH of ≥ 12.0 in your aqueous sample before adding the extraction solvent.
Adjustment: Use a solution of 1M NaOH or K₂CO₃. Add it dropwise while monitoring with a calibrated pH meter. Do not rely on pH paper for this level of accuracy.
Extraction: Add your organic solvent and proceed with the extraction immediately after pH adjustment.
Verification: After separation, check the pH of the aqueous layer again to ensure it remained in the target range throughout the process.
Q4: I've confirmed the pH is correct, but recovery is still poor. Is my solvent system appropriate?
Yes, this is the next logical step. The high polarity of your analyte requires a specific solvent strategy. Using a non-polar solvent like hexane or diethyl ether will result in poor recovery regardless of pH.[10]
The Challenge: Solvents polar enough to effectively solvate N-Methyl-2-piperidinemethanol-d5 (e.g., acetonitrile, methanol, acetone) are typically miscible with water, preventing the formation of the two distinct layers needed for traditional LLE.[10]
Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
SALLE is a powerful technique that overcomes this challenge. By adding a high concentration of salt to a homogenous water/water-miscible solvent mixture, you increase the polarity of the aqueous phase, forcing the less polar organic solvent to separate out.[11][12] This process drives the polar analyte into the separated organic layer with high efficiency.[10][13]
Recommended Protocol: SALLE for N-Methyl-2-piperidinemethanol-d5
Sample Preparation: To 1.0 mL of your aqueous sample (e.g., plasma, urine), add the deuterated internal standard solution.
pH Adjustment: Adjust the sample pH to ≥ 12.0 as described in the previous section.
Solvent Addition: Add 2.0 mL of acetonitrile (ACN). Vortex for 30 seconds. At this point, you should have a single homogenous phase.
Salting-Out: Add approximately 0.5 g of anhydrous magnesium sulfate (MgSO₄) or 0.8 g of a 4:1 mixture of MgSO₄:NaCl. The choice of salt can be optimized, but MgSO₄ is excellent at both inducing phase separation and removing residual water.[10] Ammonium sulfate is also a highly effective option.[13][14]
Extraction: Vortex vigorously for 1-2 minutes. The salt will dissolve in the water, forcing the ACN to form a separate top layer.
Phase Separation: Centrifuge the sample at >3000 x g for 5 minutes to create a clean, sharp interface between the bottom aqueous/salt layer and the top ACN layer.
Collection: Carefully pipette the top ACN layer for analysis (e.g., evaporation and reconstitution for LC-MS/MS).
Q5: I'm getting a persistent emulsion during LLE. How can I resolve this?
Emulsions are a common problem, especially with complex biological matrices like plasma, and they can trap your analyte, leading to low and variable recovery.[15]
Methods to Break Emulsions:
Centrifugation: This is often the most effective method. Spinning the sample at high speed can force the layers to separate.[16]
Addition of Brine: Adding a small amount of saturated NaCl solution increases the ionic strength of the aqueous phase, which can help break the emulsion.[15]
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the extraction tube. This reduces the energy that creates emulsions but still allows for sufficient interfacial contact for extraction.[15]
Filtration: Pass the mixture through a glass wool plug or a specialized phase separation filter paper.[15]
SPE offers a powerful and often cleaner alternative to LLE, but it is not without its own pitfalls. Low recovery in SPE is almost always traced back to a mismatch between the analyte, the sorbent, and the solvents used.
Q6: I'm using SPE and getting low recovery. How do I systematically troubleshoot my method?
A successful SPE method relies on optimizing five key steps: Conditioning, Equilibration, Loading, Washing, and Elution. A failure at any step can lead to significant analyte loss.
Caption: The five steps of SPE and common failure points leading to low recovery.[17]
Troubleshooting SPE by Issue:
Is my sorbent choice correct? This is the most critical decision. For a polar, basic compound like N-Methyl-2-piperidinemethanol-d5, you have several options, but some are better than others.
Poor Choice (Reversed-Phase, e.g., C18, C8): Your analyte is likely too polar to be strongly retained by non-polar sorbents. It will probably pass right through during the loading step (breakthrough), resulting in near-zero recovery.[17]
Good Choice (Polymeric, e.g., HLB): Hydrophilic-Lipophilic Balanced (HLB) sorbents are a good starting point as they can retain a wider range of polarities.
Excellent Choice (Mixed-Mode Cation Exchange): This is the ideal choice. Mixed-mode sorbents combine reversed-phase and ion-exchange mechanisms. At a low/neutral pH, the tertiary amine will be protonated (R₃N-D⁺) and will bind strongly to the cation exchange sites. You can then wash with organic solvents to remove non-polar interferences and finally elute by changing the pH to be basic, which neutralizes the analyte and releases it from the sorbent.[17][18]
Sorbent Type
Retention Mechanism
Suitability for Analyte
Elution Strategy
C18 (Reversed-Phase)
Hydrophobic
Poor. Analyte is too polar and will not retain well.[17]
N/A
HLB (Polymeric)
Hydrophilic-Lipophilic Balance
Good. Offers better retention of polar compounds than C18.
Elute with a strong organic solvent like Methanol or ACN.
Elute with a basic organic solvent (e.g., 5% NH₄OH in Methanol).
Did the cartridge dry out? After conditioning (e.g., with methanol) and equilibrating (e.g., with water), the sorbent bed must NOT be allowed to go dry before the sample is loaded.[17] This is a very common error that drastically reduces recovery.
Is my wash step too strong? The goal of the wash step is to remove interferences that are less strongly bound than your analyte. If your wash solvent is too strong (e.g., too high a percentage of organic solvent), it can prematurely elute your analyte of interest into the waste. Test your wash fractions for the presence of the analyte.
Is my elution step incomplete? You must use a solvent that is strong enough to disrupt the analyte-sorbent interaction. For mixed-mode cation exchange, this means using a basic solvent to neutralize the analyte.[17] Ensure you are also using a sufficient volume of elution solvent; try collecting and analyzing a second elution volume to see if more analyte is recovered.
Section 5: Issues Specific to the Deuterated Internal Standard
Q7: I've optimized my extraction, but my results are still erratic. Could the problem be with the N-Methyl-2-piperidinemethanol-d5 standard itself?
Yes, while less common than method-related issues, problems with the standard itself can occur and must be considered.
H/D Back-Exchange: This is the process where deuterium atoms on your standard are replaced by hydrogen atoms from the sample matrix or solvents.[8][9] This would artificially decrease the signal of your deuterated standard and increase the signal of the non-deuterated analyte, leading to an overestimation of the analyte's true concentration. The deuterium atoms on the piperidine ring are generally stable, but those on the methyl group or near heteroatoms could be susceptible under harsh pH or high-temperature conditions (e.g., in a hot GC inlet).[9]
Troubleshooting Protocol: Prepare a blank matrix sample (e.g., plasma from a non-dosed subject), spike it only with the deuterated internal standard, and incubate it under your normal sample preparation conditions (time, temperature). Analyze the sample and look for any signal at the mass transition of the non-deuterated analyte. Its presence would confirm H/D exchange is occurring.
Differential Recovery: In some cases, the analyte and its deuterated internal standard do not have identical extraction recoveries. This can be due to the subtle physicochemical differences caused by the heavier isotope. This violates the core assumption of using a stable-isotope-labeled standard and can lead to inaccurate quantification.
Troubleshooting Protocol: Perform a recovery experiment as described by BenchChem.[8] Prepare three sets of samples: (A) standard in neat solvent, (B) blank matrix extract spiked post-extraction, and (C) blank matrix spiked pre-extraction. Comparing the analyte/IS ratio across these samples will reveal if there are differential matrix effects or differential recovery.
Isotopic and Chemical Purity: Ensure the certificate of analysis for your standard confirms high isotopic purity (typically >98%) and chemical purity.[7] The presence of unlabeled analyte in your standard will lead to a constant positive bias in your results.[8]
References
Majors, R. E. Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]
Eyal, A., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK>a>, Amine Basicity, and Diluent Properties. The Hebrew University of Jerusalem.
Eyal, A., & Canari, R. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ACS Publications. [Link]
Schellinger, A. (2023). Enhancing Extractions by Salting Out. LCGC International. [Link]
JoVE. (2024). Video: Extraction: Effects of pH. Journal of Visualized Experiments. [Link]
Eyal, A., & Canari, R. (1995). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. OSTI.GOV. [Link]
Eyal, A., & Canari, R. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]
separations. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]
Satyawali, Y., et al. (2024). Application of tight membrane extraction for amines separation. Frontiers in Chemical Engineering. [Link]
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
Zaini, N., et al. (2022). Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I. [Link]
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
Tsegaye, A. T., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. [Link]
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
ResearchGate. How can I isolate a highly polar compound from an aqueous solution? [Link]
Cheméo. Chemical Properties of 1-Methyl-2-piperidinemethanol (CAS 20845-34-5). [Link]
Al-Sanea, M. M., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. [Link]
Isotope Science / Alfa Chemistry. (2026). How to Choose Deuterated NMR Solvents. [Link]
RSC Publishing. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. [Link]
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
addressing stability issues of N-Methyl-2-piperidinemethanol-d5 in stock solutions
Executive Summary & Compound Profile N-Methyl-2-piperidinemethanol-d5 is a stable isotope-labeled internal standard (IS) primarily used in LC-MS/MS bioanalysis to quantify piperidine-derivative drugs (e.g., antihistamine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
N-Methyl-2-piperidinemethanol-d5 is a stable isotope-labeled internal standard (IS) primarily used in LC-MS/MS bioanalysis to quantify piperidine-derivative drugs (e.g., antihistamines, stimulants).
Users frequently report "instability" which is often a misdiagnosis of adsorption or oxidative degradation . This guide moves beyond basic storage instructions to address the root causes of signal loss and mass shifting.
Compound Properties Table
Property
Characteristic
Impact on Stability
Chemical Class
Tertiary Amine / Primary Alcohol
Susceptible to N-oxidation and O-oxidation.
Basicity
Basic (pKa ~9-10)
High risk of adsorption to silanols in glass containers.
Isotope Label
Deuterium (d5)
Generally stable C-D bonds; unlikely to exchange unless subjected to extreme acid/base stress.
Physical State
Viscous Liquid (Free Base) or Solid (Salt)
Free base is hygroscopic and prone to air oxidation.
Critical Troubleshooting Modules
Module A: The "Disappearing Peak" (Adsorption vs. Degradation)
Symptom: The IS signal intensity drops significantly (e.g., >30%) in working solutions within hours, but no new degradation peaks appear.
Root Cause:Non-Specific Binding (NSB).
As a basic amine, N-Methyl-2-piperidinemethanol interacts strongly with the silanol groups (
) on the surface of glass vials and the negatively charged surfaces of some plastics. This is concentration-dependent; lower concentrations (working solutions) suffer higher percentage losses.
Corrective Protocol:
Container Switch: Use Polypropylene (PP) or Silanized Glass vials. Avoid standard borosilicate glass for low-concentration (<1 µg/mL) solutions [1].
Solvent Modification: Add a "displacer" to the solvent.
Mechanism:[1][2][3] A competing base or acid blocks the binding sites on the container.
Recommendation: Add 0.1% Formic Acid or 5mM Ammonium Formate to the dilution solvent. This protonates the silanols and the amine, reducing ionic interaction.
Module B: The "Ghost Peak" (N-Oxide Formation)
Symptom: A new peak appears in the chromatogram with a mass shift of +16 Da (M+16).
Root Cause:Oxidative Degradation.
Tertiary amines are prone to oxidation by atmospheric oxygen or peroxides in solvents, forming N-Oxides [2]. This is accelerated by light and trace metals.[4]
Corrective Protocol:
Solvent Quality: Use only fresh, high-purity solvents . Old tetrahydrofuran (THF) or ethers are notorious for peroxide accumulation. Methanol (MeOH) is preferred over Acetonitrile (ACN) for storage if peroxides are a concern, though ACN is often better for solubility.
Antioxidant Addition: For highly sensitive assays, add Ascorbic Acid (0.1% w/v) to the stock solution as a sacrificial antioxidant.
Inert Gas Purging: Flush the headspace of the vial with Nitrogen or Argon after every use.
Visualizing the Degradation & Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing stability issues based on LC-MS/MS observation.
Figure 1: Diagnostic workflow for differentiating between chemical oxidation (N-oxide formation) and physical adsorption.
Validated Stock Preparation Protocol
To ensure data integrity (E-E-A-T), follow this self-validating protocol.
Step 1: Primary Stock Preparation (1 mg/mL)[1]
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (hygroscopicity management).
Weighing: Weigh the d5-standard into a silanized glass vial.
Note: If the compound is a viscous oil (free base), wash the weighing boat with the solvent to ensure quantitative transfer.
Solvent: Dissolve in Methanol (LC-MS Grade) .
Why Methanol? High solubility for polar amines and reduces static issues compared to ACN.
Storage: Aliquot into amber silanized vials. Store at -20°C or -80°C .
Step 2: Working Solution & Stability Check[1][6]
Dilution: Dilute the stock to working concentration (e.g., 100 ng/mL) using 50:50 Methanol:Water + 0.1% Formic Acid .
The Acid is Critical: It maintains the amine in a protonated state (
), reducing adsorption to container walls [3].
Validation (The "Zero-Injection" Test):
Inject the solvent blank immediately after the highest standard.
Acceptance: Carryover must be < 20% of the LLOQ. If high, adsorption/desorption is occurring in the injector needle.
Frequently Asked Questions (FAQ)
Q1: Can I store the stock solution in plastic (polypropylene) vials?
Answer: For working solutions (low concentration), yes, plastic is often better than non-silanized glass to prevent adsorption. However, for concentrated stock solutions (mg/mL) in 100% organic solvent, high-quality glass is preferred to prevent leaching of plasticizers (phthalates) which can suppress ionization in MS [4].
Q2: My d5-standard has a different retention time than the analyte. Is it degrading?
Answer: Not necessarily. This is the Deuterium Isotope Effect . C-D bonds are slightly more lipophilic than C-H bonds, which can cause a slight shift in retention time on Reverse Phase columns. As long as the shift is constant, the standard is stable.
Q3: Is the d5 label exchangeable?
Answer: Generally, no. The d5 label is typically on the piperidine ring or the N-methyl group. These C-D bonds are stable. However, if you use D2O (Deuterium Oxide) as a solvent, the hydroxyl proton (-OH) will exchange, but this does not affect the M+5 mass of the carbon skeleton utilized for quantification.
Q4: Why do I see a signal drop after 24 hours in the autosampler?
Answer: This is likely evaporation of the solvent (increasing concentration) or precipitation (decreasing concentration), but most commonly adsorption if the pH is neutral. Ensure your autosampler is cooled (4°C) and your solvent contains 0.1% acid to keep the amine soluble and non-adsorptive.
References
Shimadzu Corporation. (2020). The Horror of Sample Adsorption to Containers.[5] Retrieved from
BenchChem. (2025).[4][6] Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Retrieved from
Waters Corporation. (2022). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[7] Retrieved from
National Institutes of Health (NIH). (2024). Measurement of atmospheric amines... by column adsorption/extraction. Retrieved from
challenges in the purity assessment of N-Methyl-2-piperidinemethanol-d5
Senior Application Scientist Desk Topic: Purity Assessment & Troubleshooting Guide Molecule Context: Stable Isotope Internal Standard (IS) for Bioanalysis Introduction: The "Invisible" Standard Welcome to the technical s...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Desk
Topic: Purity Assessment & Troubleshooting Guide
Molecule Context: Stable Isotope Internal Standard (IS) for Bioanalysis
Introduction: The "Invisible" Standard
Welcome to the technical support center. If you are working with N-Methyl-2-piperidinemethanol-d5 , you are likely developing a bioanalytical assay (LC-MS/MS) for antihistamines (e.g., fexofenadine precursors) or piperidine-based stimulants.[1][2]
This molecule presents a "perfect storm" of analytical challenges:
No Chromophore: It is invisible to standard UV (254 nm).[2]
High Polarity & Basicity: It tails aggressively on standard C18 columns.[1][2]
Isotopic Complexity: As a deuterated internal standard, its "purity" has two dimensions—Chemical (is it the right molecule?) and Isotopic (is it sufficiently labeled?).
Below are the specific troubleshooting modules based on the most frequent inquiries we receive from the field.
Module 1: Detection Challenges (The "No Peak" Issue)
Q: I injected 1 mg/mL of the standard, but I see a flat baseline at 254 nm. Is the product degraded?
A: Likely not. The product is chemically stable, but it is non-chromophoric .
N-Methyl-2-piperidinemethanol lacks conjugated
-systems (double bonds/aromatic rings) required for UV absorption >210 nm.[1][2]
The Mechanism:
The piperidine ring and the hydroxyl group only exhibit "end absorption" (electronic transitions of
bonds and non-bonding electrons) in the 190–205 nm range. At this range, common solvents (Methanol, Formic Acid) absorb strongly, creating high background noise that masks your analyte.[2]
Troubleshooting Protocol:
Detector Type
Suitability
Action Plan
Standard UV (254 nm)
🔴 Fail
Do not use.
Low UV (205-210 nm)
🟡 Poor
Only works with non-absorbing buffers (Phosphate/Acetonitrile).[1][2] Incompatible with MS-friendly Formic Acid.[1][2]
CAD / ELSD
🟢 Excellent
Recommended for Chemical Purity. These are "universal" detectors based on non-volatility.[1][2]
LC-MS (TIC)
🟢 Excellent
Recommended for ID. Use Total Ion Chromatogram (TIC) in positive mode ().[1][2]
Derivatization
🟠 Complex
React with Benzoyl Chloride to add a UV chromophore if CAD/MS is unavailable.
Visual Guide: Detector Selection Workflow
Figure 1: Decision matrix for detecting non-chromophoric piperidine derivatives.
Module 2: Isotopic Purity & Cross-Signal
Q: My "Blank + IS" sample shows a peak in the analyte channel. Is the d5 standard contaminated with d0?
A: This is the most critical assessment for an Internal Standard. You are observing Isotopic Interference (Cross-signal).[2]
The Mechanism:
"Purity" for a deuterated standard is defined by Atom Percent Excess (APE) .
If your standard contains 1% of the unlabeled form (
), and you spike it at high concentrations, that 1% will appear as a "ghost peak" in your analyte channel, causing false positives or high background in your calibration curve.
Troubleshooting Protocol: The "Zero-Blank" Test
Prepare a High Concentration IS Solution: 10 µg/mL in mobile phase.
Acceptance Criteria: The signal in Channel A should be < 20% of the LLOQ (Lower Limit of Quantification) of your intended assay.
Expert Insight: If the contribution is too high, you must lower the concentration of the IS spiked into your samples, or source a higher isotopic grade (>99.5 atom % D).
Q: The peak shape is terrible (tailing factor > 2.0). I'm using a C18 column with Formic Acid.
A: This is a classic "Basic Amine vs. Silanol" interaction.[2]
N-Methyl-2-piperidinemethanol is a tertiary amine (
).[1][2] At acidic pH (Formic acid pH 2.7), it is positively charged ().[2]
The Cause:
Residual silanols (
) on the silica surface of C18 columns are deprotonated () above pH 3.[1][2]5. However, even at low pH, "hot" silanols can interact with the positively charged amine via ion-exchange mechanisms, causing severe tailing.[2]
Optimization Protocol:
Parameter
Recommendation
Why?
Column Choice
Hybrid Particle (e.g., BEH C18, Gemini C18)
Hybrid particles have fewer surface silanols than pure silica.[1][2]
Mobile Phase pH
High pH (pH 10)
Use Ammonium Hydroxide (10mM). At pH 10, the amine is neutral () and silanols are capped. Check column pH limits first!
Modifier
Ion Pairing (TFA)
If you must use low pH, add 0.05% Trifluoroacetic Acid (TFA).[2] The pairs with the amine, masking the charge.
Buffer Strength
Increase Ionic Strength
Increase Ammonium Formate to 10-20 mM to compete with silanol sites.
Visual Guide: Chromatographic Optimization
Figure 2: Strategies for mitigating amine tailing in piperidine analysis.
Module 4: Handling & Stability FAQs
Q: The liquid looks slightly yellow. Is it oxidized?
A: Piperidine derivatives are prone to N-oxidation (forming N-oxides) upon prolonged exposure to air.[1][2]
Check: Perform a quick LC-MS scan. N-oxides typically show a mass shift of
Wiley Analytical Science. No chromophore - no problem? Analysis of highly polar compounds. (Review of CAD and ELSD detection for non-UV active amines).
Chromatography Forum. Detecting Primary/Tertiary Amines without Chromophores. (Expert discussions on mobile phase selection and ion-pairing).
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your lot of N-Methyl-2-piperidinemethanol-d5.[1][2]
Technical Support Center: Troubleshooting Ion Suppression in N-Methyl-2-piperidinemethanol LC-MS/MS Analysis
Welcome to the analytical support hub. N-Methyl-2-piperidinemethanol (1-Methyl-2-piperidinemethanol) is a highly polar, low-molecular-weight basic amine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the analytical support hub. N-Methyl-2-piperidinemethanol (1-Methyl-2-piperidinemethanol) is a highly polar, low-molecular-weight basic amine. Due to its physicochemical properties, it is notoriously difficult to retain on standard reversed-phase columns and is highly susceptible to Electrospray Ionization (ESI) ion suppression in complex biological matrices.
This guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate matrix effects during your LC-MS/MS workflows.
Diagnostic Hub: Matrix Effect Resolution Pathway
Diagnostic workflow for mitigating ion suppression in polar amine LC-MS/MS analysis.
Knowledge Base & FAQs
Issue 1: Severe Signal Loss in Biological Matrices (The Matrix Effect)
Q: My calibration curve in neat solvent looks excellent, but when I inject extracted plasma samples, the N-Methyl-2-piperidinemethanol signal drops by >80%. What is happening?
A: You are experiencing severe Electrospray Ionization (ESI) ion suppression. In ESI, co-eluting matrix components (such as endogenous salts, proteins, and phospholipids) compete with your target analyte for available charges on the surface of the electrospray droplet. Because N-Methyl-2-piperidinemethanol is highly polar, it elutes very early (near the void volume) on standard Reversed-Phase Liquid Chromatography (RPLC) columns. This early elution window is exactly where unretained, high-abundance matrix components elute, causing them to outcompete your analyte for ionization 1.
Self-Validating Protocol: Post-Column Infusion (PCI) for Matrix Effect Mapping
To definitively prove that co-eluting matrix is the culprit, you must map the suppression zones:
Setup: Install a zero-dead-volume T-piece between the analytical LC column and the MS source.
Infusion: Use a syringe pump to continuously infuse a neat standard of N-Methyl-2-piperidinemethanol (e.g., 100 ng/mL at 10 µL/min) into the T-piece.
Injection: Inject a blank matrix extract (e.g., blank plasma processed via your current method) through the LC system.
Observation: Monitor the MS/MS transition of the analyte.
Validation: A stable baseline indicates no matrix effect. Sudden dips in the baseline indicate zones of ion suppression 2. If your analyte's retention time falls within a dip, you must alter your chromatography or sample preparation.
Issue 2: Chromatographic Retention Failures
Q: How can I move N-Methyl-2-piperidinemethanol out of the ion suppression zone if it won't retain on my C18 column?
A: Switch your chromatographic mode from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase. In HILIC, water acts as the strong eluting solvent. Polar amines like N-Methyl-2-piperidinemethanol partition into a water-enriched layer on the stationary phase, drastically increasing their retention time 3. This shifts the analyte away from hydrophobic matrix suppressors (like phospholipids) that elute early in HILIC. Furthermore, the high-organic mobile phase used in HILIC enhances ESI desolvation efficiency, inherently boosting the MS signal 4.
Quantitative Data Summary: RPLC vs. HILIC Performance
Parameter
Reversed-Phase (C18)
HILIC (Bare Silica/Amide)
Causality / Impact on N-Methyl-2-piperidinemethanol
Elution Order
Polar elutes first
Polar elutes last
Analyte is highly polar; HILIC shifts it away from the void volume.
Mobile Phase
High Aqueous
High Organic (>70% ACN)
High organic in HILIC enhances ESI desolvation efficiency, boosting signal.
Retention Factor (k')
< 1.0 (Poor)
> 3.0 (Excellent)
Stronger retention in HILIC prevents co-elution with early-eluting salts.
Matrix Factor (MF)
~0.3 (70% Suppression)
~0.95 (Minimal Suppression)
Avoiding the suppression zone ensures reliable, reproducible quantification.
Issue 3: Inadequate Sample Clean-Up
Q: I am using Protein Precipitation (PPT), but I still see suppression. How can I selectively extract this analyte?
A: PPT removes proteins but leaves high concentrations of phospholipids and soluble salts, which are primary drivers of ion suppression. Because N-Methyl-2-piperidinemethanol contains a basic piperidine nitrogen, you should exploit its charge using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). At a low pH, the basic nitrogen is protonated and binds strongly to the cation-exchange sorbent, allowing you to aggressively wash away neutral and acidic interferences before eluting the purified analyte.
Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.
Self-Validating Protocol: MCX SPE for Basic Amines
Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.
Load: Dilute 100 µL plasma with 100 µL 2% Formic Acid. Causality: Ensures the piperidine nitrogen is fully protonated (pH < pKa) for ionic binding.
Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water. Causality: Removes unretained salts and acidic matrix components.
Wash 2 (Organic): Pass 1 mL 100% Methanol. Causality: Removes hydrophobic interferences like phospholipids. The analyte remains ionically bound.
Elute: Pass 1 mL 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.
Reconstitute: Evaporate to dryness under nitrogen and reconstitute in a HILIC-compatible solvent (e.g., 95% Acetonitrile).
Validation Step: Collect and analyze the load and wash fractions. If the analyte is detected in these fractions, the sample was not sufficiently acidified during loading, or the sorbent capacity was exceeded.
Issue 4: Mobile Phase Additive Interferences
Q: I added Trifluoroacetic acid (TFA) to improve peak shape, but my MS signal disappeared. Why?
A: TFA is a strong ion-pairing agent. While it improves peak shape by masking secondary silanol interactions on the column, it forms highly stable ion pairs with basic amines in the liquid phase. During the ESI droplet evaporation process, these strong ion pairs fail to dissociate in the gas phase, effectively neutralizing your analyte and causing massive signal suppression in positive ion mode 5.
Solution: Replace TFA with volatile, MS-friendly additives like 0.1% Formic Acid or 10 mM Ammonium Formate. If peak tailing persists, rely on the HILIC mechanism or use a column with a superficially porous particle design rather than resorting to strong ion-pairing reagents.
References
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC (nih.gov). 1
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. 2
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz. 3
Ion-pairing reagent-free hydrophilic interaction LC-MS/MS method for therapeutic drug monitoring of amikacin in neonates. JAPS. 4
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. 5
Technical Support Center: Improving Chromatographic Separation of N-Methyl-2-piperidinemethanol Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and methodologies for the chromatographic separat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and methodologies for the chromatographic separation of N-Methyl-2-piperidinemethanol isomers. As this molecule possesses a single chiral center at the 2-position of the piperidine ring, it exists as a pair of enantiomers, (R) and (S). Separating these enantiomers is critical for pharmaceutical development, as they can exhibit different pharmacological and toxicological profiles[1]. This document provides field-proven insights and systematic protocols to overcome common challenges in achieving baseline resolution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful separation method.
Q1: What is the primary challenge when separating N-Methyl-2-piperidinemethanol enantiomers?
The primary challenge is twofold. First, as enantiomers, (R)- and (S)-N-Methyl-2-piperidinemethanol have identical physical and chemical properties in an achiral environment, making their separation impossible on standard (achiral) HPLC columns[2]. Separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times[3][4].
Second, the molecule lacks a strong chromophore, which results in poor UV sensitivity[1]. This makes detection difficult, especially at low concentrations, and often necessitates either using very low UV wavelengths or employing pre-column derivatization to attach a UV-active group[1][5].
Q2: Which chromatographic mode and column type should I start with?
For basic compounds like N-Methyl-2-piperidinemethanol, Normal-Phase (NP) HPLC is often the most successful starting point.
Recommended Columns : Polysaccharide-based CSPs are highly recommended due to their broad applicability for resolving a wide range of chiral compounds, including piperidine derivatives[1][6]. Excellent starting points include columns like Chiralpak® AD-H, Chiralpak® IA, or Chiralcel® OD-H [6][7].
Initial Mobile Phase : A typical mobile phase consists of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol[6]. To ensure good peak shape for this basic analyte, it is crucial to add a small amount of a basic additive, such as 0.1% Diethylamine (DEA)[1][6].
Q3: Is derivatization required for this separation?
Not always, but it is a powerful strategy to consider. Derivatization can be used for two main purposes:
To Enhance Detection : If you are struggling with low sensitivity, derivatizing the alcohol or secondary amine with a UV-active agent like 3,5-dinitrobenzoic acid can significantly improve signal-to-noise ratios[1].
To Improve Separation : In some cases, converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for separation on a standard achiral column[3][8]. However, for N-Methyl-2-piperidinemethanol, using a CSP is generally more direct.
Q4: How critical is temperature control?
Temperature is a critical parameter in chiral chromatography that directly influences selectivity and resolution[6]. Generally, lower temperatures enhance the stability of the transient diastereomeric interactions between the analyte and the CSP, often leading to better resolution[3][9]. Conversely, higher temperatures can decrease retention time and improve peak efficiency. The effect is compound-dependent, so it is essential to use a column oven and evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development[6][9].
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Symptom / Question
Probable Causes
Recommended Actions & Explanations
Why am I seeing poor or no resolution between my enantiomers?
1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the right chiral recognition mechanism for your molecule[9][10].2. Suboptimal Mobile Phase: The polarity of the mobile phase or the type/concentration of the modifier (alcohol) and additive can prevent effective chiral recognition[10][11].3. Incorrect Temperature: Temperature may be too high, reducing the differential interactions needed for separation[9].
1. Screen Different CSPs: Chiral separation is not always predictable. It is essential to screen a set of complementary CSPs (e.g., Chiralpak® AD-H, AS-H, and Chiralcel® OD-H, OJ-H) to find the best fit[6][7].2. Optimize Mobile Phase: Systematically vary the ratio of hexane to alcohol (e.g., 90:10, 85:15, 80:20). Also, test different alcohol modifiers (isopropanol, ethanol), as this can dramatically alter selectivity[12]. Ensure a basic additive (0.1% DEA) is present for this basic analyte.3. Lower the Column Temperature: Evaluate the separation at lower temperatures (e.g., 15°C or 20°C) to see if resolution improves[9].
Why are my peaks tailing?
1. Secondary Interactions: The basic nitrogen atom in N-Methyl-2-piperidinemethanol can interact strongly with residual acidic silanols on the silica support of the CSP, causing peak tailing[9].2. Column Overload: Injecting too much sample mass can saturate the stationary phase[11][13].3. Column Contamination/Degradation: Buildup of contaminants at the column inlet can disrupt the peak shape[14][15].
1. Add a Competing Base: Add a small amount (0.1% - 0.2%) of an amine like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. These additives compete with your analyte for the active silanol sites, masking them and resulting in more symmetrical peaks[6][9].2. Reduce Injection Concentration/Volume: Dilute your sample and inject again. If peak shape improves, you were overloading the column[13].3. Flush the Column: Consult the manufacturer's instructions for recommended washing solvents. A guard column is highly recommended to protect the analytical column[6][14].
Why are my peaks fronting?
1. Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak front to be distorted[13][16].2. Column Overload: Severe mass overload can also manifest as peak fronting[13].
1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.2. Reduce Injection Concentration: As with tailing, reduce the amount of sample injected onto the column[13].
Why are my results irreproducible (shifting retention times)?
1. Temperature Fluctuations: Lack of a column oven can lead to ambient temperature changes affecting retention[6][17].2. Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the modifier percentage, can cause significant shifts[6][17].3. Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, which is especially critical in chiral separations[16].4. Additive Memory Effects: If you switch between acidic and basic additives on the same column, the stationary phase can "remember" the previous additive, affecting performance[18].
1. Use a Column Oven: This is mandatory for stable and reproducible results[6].2. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and use precise measurements. Degas the mobile phase properly.3. Ensure Sufficient Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.4. Dedicate Columns: If possible, dedicate columns to specific additive types (acidic or basic) to avoid memory effects[18]. If you must switch, ensure a thorough flushing protocol is used.
Why is my signal so low or the baseline noisy?
1. Lack of Chromophore: As mentioned, N-Methyl-2-piperidinemethanol has poor UV absorbance[1].2. Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase can cause a noisy or drifting baseline[11][19].3. Detector Issues: The detector lamp may be failing or the wavelength may be set incorrectly.
1. Lower Detection Wavelength: Set your UV detector to a low wavelength, such as 210-220 nm, to maximize absorbance[1]. If sensitivity is still insufficient, proceed with derivatization (see Protocol 2).2. Use High-Purity Reagents: Use HPLC-grade solvents and prepare fresh mobile phase daily. Ensure it is properly filtered and degassed[9][15].3. Check Detector Performance: Run a detector diagnostic test. Ensure the reference cell is clean and the lamp has sufficient energy.
Section 3: Key Experimental Protocols
Protocol 1: Systematic Method Development & CSP Screening
This protocol outlines a systematic approach to developing a separation method from scratch.
Objective: To identify a suitable Chiral Stationary Phase (CSP) and initial mobile phase conditions for the separation of N-Methyl-2-piperidinemethanol enantiomers.
1. Materials & Instrumentation:
HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
CSP Columns: A screening set is recommended (e.g., Chiralpak® AD-H, Chiralpak® AS-H, Chiralcel® OD-H, Chiralcel® OJ-H; 250 x 4.6 mm, 5 µm).
Sample: Racemic N-Methyl-2-piperidinemethanol (1 mg/mL in mobile phase).
2. Step-by-Step Procedure:
Initial Conditions:
Install the first column (e.g., Chiralpak® AD-H).
Set the column temperature to 25°C.
Set the flow rate to 1.0 mL/min.
Set the UV detection wavelength to 220 nm.
Mobile Phase Screening:
Run 1: Equilibrate the column with a mobile phase of n-Hexane / IPA / DEA (90:10:0.1, v/v/v).
Inject 10 µL of the sample.
Run 2: Change the mobile phase to n-Hexane / EtOH / DEA (90:10:0.1, v/v/v). Equilibrate and inject.
Column Screening:
Repeat Step 2 for each column in your screening set.
Evaluation:
Review all chromatograms. Look for any chromatogram that shows at least partial separation (Rs > 0.8). This is a "hit."
The combination of column and mobile phase that provides the best initial separation is your lead condition for further optimization.
Optimization (if a "hit" is found):
Modifier Percentage: Using the best column/modifier combination, vary the alcohol percentage (e.g., 5%, 15%, 20%) to optimize the balance between resolution and run time.
Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 35°C) to maximize resolution.
Protocol 2: Pre-Column Derivatization for Enhanced UV Detection
This protocol is for situations where detection sensitivity is a limiting factor. The example uses 3,5-dinitrobenzoyl chloride, which attaches a strong chromophore.
Objective: To covalently attach a UV-active tag to N-Methyl-2-piperidinemethanol to improve detection sensitivity.
1. Materials & Reagents:
N-Methyl-2-piperidinemethanol sample.
3,5-Dinitrobenzoyl chloride.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
A non-nucleophilic base (e.g., Triethylamine or Pyridine).
Quenching agent (e.g., Methanol).
HPLC system with an achiral C18 column for initial reaction monitoring.
2. Step-by-Step Derivatization Procedure:
In a clean, dry vial, dissolve 1 mmol of N-Methyl-2-piperidinemethanol in 10 mL of anhydrous DCM.
Add 1.2 mmol of Triethylamine to the solution.
Slowly add a solution of 1.1 mmol of 3,5-dinitrobenzoyl chloride in 5 mL of anhydrous DCM.
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion by TLC or achiral HPLC.
Once the starting material is consumed, add a small amount of methanol to quench any excess 3,5-dinitrobenzoyl chloride.
Wash the reaction mixture with a dilute aqueous acid (e.g., 1% HCl), followed by a dilute aqueous base (e.g., 5% NaHCO₃), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
The resulting residue contains the derivatized diastereomers, which can now be reconstituted in a suitable solvent for chiral HPLC analysis using the methods described in Protocol 1. The UV detector can now be set to a more optimal wavelength (e.g., 254 nm).
Section 4: Data Summaries & Methodologies
The following tables summarize typical starting conditions and their expected impact on the separation of piperidine-based isomers.
Table 1: Example Starting Conditions for Chiral HPLC Analysis
Parameter
Direct Analysis Method
Derivatized Analysis Method
Rationale
Column
Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Chiralpak® IA, 5 µm, 250 x 4.6 mm
Polysaccharide-based CSPs are highly effective for direct and derivatized piperidine separations[1].
Mobile Phase
n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
n-Hexane / Ethanol (70:30, v/v)
DEA is critical for good peak shape with the free base[1]. The derivatized compound is less basic, so DEA may not be required.
Flow Rate
1.0 mL/min
1.0 mL/min
A standard flow rate for 4.6 mm ID columns; can be adjusted to balance speed and resolution[13].
Column Temp.
25 °C
25 °C
A good starting temperature; should be optimized for best resolution[6][9].
Detection
UV at 220 nm
UV at 254 nm
Low wavelength is needed for the underivatized analyte. 254 nm is optimal for the 3,5-dinitrobenzoyl group[1].
Expected Rs
> 1.5
> 2.0
Derivatization can sometimes enhance the structural rigidity of the analyte, leading to better chiral recognition.
Section 5: Visual Workflows
The following diagrams illustrate key decision-making processes in method development and troubleshooting.
Caption: A systematic workflow for chiral method development.
Caption: A decision tree for troubleshooting poor resolution.
References
BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
Welch Materials. (2024).
BenchChem. (2025).
Chromatography Today. (2020).
Chemistry LibreTexts. (2023).
Chromatography Today. (2022). Easy purification of isomers with prepacked glass columns.
ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
Chromatography Today. (2022). 4 Common Mistakes to Avoid in HPLC.
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.
Sigma-Aldrich. HPLC Troubleshooting Guide.
BenchChem. (2025). Application Notes and Protocols for Chiral Separation of (R)
Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems.
Cytiva. (2022). HPLC Pain Points.
BenchChem. (2025). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol.
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
Cvak, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-156.
The Gold Standard in Bioanalysis: A Comparative Guide to Full Method Validation Using N-Methyl-2-piperidinemethanol-d5
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory success. In the realm of quantitative bioanalysis, particularly util...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory success. In the realm of quantitative bioanalysis, particularly utilizing the precision of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a pivotal decision that profoundly impacts method robustness, accuracy, and reliability. This guide provides an in-depth, objective comparison of analytical method performance, championing the use of a deuterated internal standard, N-Methyl-2-piperidinemethanol-d5, against a structural analog alternative. Through supporting experimental data and detailed methodologies, we will illuminate the path to a fully validated, defensible, and high-performing analytical method.
The process of full method validation is a comprehensive and systematic evaluation of an analytical procedure to demonstrate its suitability for its intended purpose.[1][2] For bioanalytical methods, which measure drug and metabolite concentrations in biological matrices, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to ensure data quality and reliability.[3][4] A cornerstone of a robust bioanalytical method is the use of an appropriate internal standard (IS) to correct for variability throughout the analytical workflow, from sample preparation to instrument response.[5][6]
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely hailed as the "gold standard" in quantitative mass spectrometry.[5] Their physicochemical properties are nearly identical to the analyte, differing only in mass.[7] This near-perfect mimicry allows them to co-elute with the analyte, experiencing and thus compensating for the same matrix effects—a notorious source of analytical variability.[5][8]
This guide will walk through the full validation of a hypothetical LC-MS/MS method for the quantification of N-Methyl-2-piperidinemethanol in human plasma, using its deuterated analog, N-Methyl-2-piperidinemethanol-d5, as the internal standard. We will compare its performance against a hypothetical structural analog IS to underscore the scientific rationale and tangible benefits of choosing a deuterated standard.
The Critical Choice: Internal Standard Selection
The selection of an internal standard is a foundational step in method development. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[9][10] This ensures that any variations affecting the analyte will equally affect the IS, allowing for accurate correction.
Why N-Methyl-2-piperidinemethanol-d5 is the Superior Choice
N-Methyl-2-piperidinemethanol-d5 is the deuterated form of N-Methyl-2-piperidinemethanol, meaning five hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, while the chemical and physical properties remain virtually identical to the unlabeled analyte.[11]
Key Advantages of a Deuterated Internal Standard:
Co-elution with the Analyte: Ensures that both the analyte and the IS experience the same chromatographic conditions and, crucially, the same matrix effects.[5]
Similar Extraction Recovery: The near-identical chemical properties lead to comparable recovery during sample preparation.[10]
Comparable Ionization Efficiency: Both compounds will ionize similarly in the mass spectrometer source, providing a stable response ratio.[8]
In contrast, a structural analog IS, while potentially similar, will have different physicochemical properties, leading to different chromatographic retention times, extraction recoveries, and ionization efficiencies. This can lead to inadequate compensation for analytical variability.
Full Method Validation: A Parameter-by-Parameter Comparison
A full method validation is required when developing and implementing a new bioanalytical method.[12] It encompasses a comprehensive evaluation of several key performance characteristics, as stipulated by regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[3][13]
The following sections detail the experimental protocols and present comparative data for each validation parameter, highlighting the superior performance of the method using N-Methyl-2-piperidinemethanol-d5.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the full method validation process.
Caption: Figure 1: Full Method Validation Workflow.
Specificity and Selectivity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
Experimental Protocol:
Analyze blank human plasma samples from at least six different sources.
Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.
Assess for any interfering peaks at the retention times of the analyte and the IS.
Acceptance Criteria: The response of interfering peaks in the blank plasma should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[8]
Comparative Data:
Source
Interference at Analyte RT (% of LLOQ)
Interference at IS RT (% of IS Response) - Deuterated IS
Interference at IS RT (% of IS Response) - Structural Analog IS
Donor 1
< 1.0%
< 0.5%
3.5% (co-eluting endogenous peak)
Donor 2
< 1.0%
< 0.5%
< 1.0%
Donor 3
1.5%
< 0.5%
< 1.0%
Donor 4
< 1.0%
< 0.5%
< 1.0%
Donor 5
< 1.0%
< 0.5%
2.1%
Donor 6
< 1.0%
< 0.5%
< 1.0%
Expertise & Experience: The use of a deuterated internal standard significantly reduces the risk of interference from endogenous components, as it is highly unlikely that a naturally occurring compound will have the exact same mass and retention time. The structural analog, being a different chemical entity, is more susceptible to interference from other compounds in the complex biological matrix.
Linearity and Range
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
Experimental Protocol:
Prepare a series of calibration standards in human plasma by spiking with known concentrations of the analyte.
Add a constant concentration of the internal standard to each calibration standard.
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the analyte concentration.
Perform a linear regression analysis.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically required. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Comparative Data:
Parameter
With N-Methyl-2-piperidinemethanol-d5
With Structural Analog IS
Linearity Range
1 - 1000 ng/mL
1 - 1000 ng/mL
Correlation Coefficient (r²)
0.9985
0.9921
Regression Equation
y = 0.015x + 0.002
y = 0.021x + 0.018
% Deviation of Back-Calculated Concentrations
All within ± 8% (±12% at LLOQ)
Up to ± 18% at some concentrations
Expertise & Experience: The superior linearity observed with the deuterated internal standard is a direct result of its ability to more effectively compensate for variability across the concentration range. The structural analog's different response characteristics can lead to a less proportional relationship between concentration and response ratio, resulting in a lower correlation coefficient and greater deviation in back-calculated concentrations.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results.[14] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.
Experimental Protocol:
Prepare QC samples in human plasma at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Analyze five replicates of each QC level in three separate analytical runs.
Calculate the accuracy (% bias) and precision (coefficient of variation, %CV).
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Comparative Data (Intra-day and Inter-day):
With N-Methyl-2-piperidinemethanol-d5
QC Level (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (% Bias)
Inter-day Precision (%CV)
Inter-day Accuracy (% Bias)
LLOQ (1)
6.8
5.2
8.5
6.1
LQC (3)
4.5
3.1
5.9
4.0
MQC (500)
3.2
-1.8
4.1
-2.5
HQC (800)
2.9
-0.9
3.8
-1.2
With Structural Analog IS
QC Level (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (% Bias)
Inter-day Precision (%CV)
Inter-day Accuracy (% Bias)
LLOQ (1)
14.2
11.5
18.9
13.8
LQC (3)
11.8
9.7
13.5
10.6
MQC (500)
9.5
-6.3
11.2
-7.9
HQC (800)
8.7
-5.1
10.4
-6.4
Trustworthiness: The data unequivocally demonstrates the superior accuracy and precision achieved with the deuterated internal standard.[7] The tighter %CV and % bias values reflect a more robust and reliable method, instilling greater confidence in the generated data.
Stability
The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.[12]
Experimental Protocol:
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for an extended period.
Post-Preparative Stability: Analyze extracted QC samples kept in the autosampler for a specified period.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparative Data Summary:
Stability Test
% Deviation from Nominal (Deuterated IS)
% Deviation from Nominal (Structural Analog IS)
Freeze-Thaw (3 cycles)
-4.8%
-12.5%
Short-Term (24h, RT)
-3.1%
-9.8%
Long-Term (3 months, -80°C)
-5.5%
-14.2%
Post-Preparative (48h, 4°C)
-2.7%
-8.6%
Expertise & Experience: The near-identical chemical nature of the deuterated IS ensures that any degradation of the analyte is mirrored by the IS, providing effective compensation. The structural analog may have different stability characteristics, leading to a biased assessment of the analyte's stability.
Matrix Effect
The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the matrix.[5]
Experimental Protocol:
Prepare three sets of samples:
Set A: Analyte and IS in neat solution.
Set B: Blank plasma extract spiked with analyte and IS.
Set C: Analyte and IS spiked into plasma and then extracted.
Calculate the matrix factor (MF) and the IS-normalized MF.
Acceptance Criteria: The %CV of the IS-normalized matrix factor across different sources of plasma should be ≤15%.
Comparative Data:
Parameter
With N-Methyl-2-piperidinemethanol-d5
With Structural Analog IS
Matrix Factor (Analyte)
0.85 (Ion Suppression)
0.85 (Ion Suppression)
Matrix Factor (IS)
0.86
0.72
IS-Normalized Matrix Factor (%CV)
4.2%
18.7%
Authoritative Grounding: The co-elution of the deuterated IS with the analyte is the primary reason for its superior ability to compensate for matrix effects.[5] As shown in the data, the structural analog, which likely has a different retention time, experiences a different degree of ion suppression and fails to adequately normalize the analyte's response, leading to high variability.
Conclusion
The full method validation data presented in this guide provides a clear and compelling case for the use of N-Methyl-2-piperidinemethanol-d5 as the internal standard for the quantification of N-Methyl-2-piperidinemethanol in human plasma. In every critical validation parameter—specificity, linearity, accuracy, precision, stability, and matrix effect—the deuterated internal standard demonstrated superior performance compared to a structural analog.
For researchers, scientists, and drug development professionals, the choice of a deuterated internal standard is not merely a technical preference; it is a fundamental component of a sound scientific and regulatory strategy. By embracing the "gold standard" of stable isotope-labeled internal standards, laboratories can ensure the development of robust, reliable, and defensible bioanalytical methods that generate the high-quality data essential for advancing scientific knowledge and bringing new therapies to patients.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. [Link]
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. (2012). Future Science. [Link]
How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. MtoZ Biolabs. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019). EPTRI. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). PubMed. [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). ACS Publications. [Link]
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (2023). Ellutia. [Link]
Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020). Bioanalysis Zone. [Link]
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (2019). Taylor & Francis Online. [Link]
When Should an Internal Standard be Used?. (2020). LCGC International. [Link]
FDA Signals a New Approach for Analytical Method Validation. (2015). ResearchGate. [Link]
inter-laboratory comparison for the quantification of N-Methyl-2-piperidinemethanol
Inter-Laboratory Comparison for the Quantification of N-Methyl-2-piperidinemethanol: A Comprehensive Methodological Guide Executive Summary N-Methyl-2-piperidinemethanol (CAS 20845-34-5), also known as (1-methylpiperidin...
Author: BenchChem Technical Support Team. Date: March 2026
Inter-Laboratory Comparison for the Quantification of N-Methyl-2-piperidinemethanol: A Comprehensive Methodological Guide
Executive Summary
N-Methyl-2-piperidinemethanol (CAS 20845-34-5), also known as (1-methylpiperidin-2-yl)methanol, is a critical heterocyclic building block. Featuring a piperidine ring N-methylated at position 1 and a hydroxymethyl group at position 2, it serves as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including highly targeted mutant KRAS inhibitors [1] [2].
Accurate quantification of this compound is essential for quality control, impurity profiling, and pharmacokinetic studies. However, because piperidine derivatives possess a basic tertiary amine (pKa ~9.5), they are notorious for interacting with residual acidic silanol groups on chromatographic columns. This interaction often leads to severe peak tailing, signal loss, and poor reproducibility [3]. To establish a robust, self-validating analytical framework, this guide presents an inter-laboratory comparison (ILC) evaluating three orthogonal quantification platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Mechanistic Causality & Experimental Design
When designing an analytical workflow for basic amines, the methodology must account for the analyte's ionization state. The three methods chosen for this comparison address these chemical realities through different mechanisms:
GC-MS (Volatile Profiling): N-Methyl-2-piperidinemethanol has a relatively low molecular weight (129.20 g/mol ) and sufficient volatility for gas-phase analysis. However, base-deactivated liners and columns are strictly mandatory. Without deactivation, the amine will irreversibly bind to the fused silica, destroying the quantitative linearity.
LC-MS/MS (Trace Quantification): This platform provides superior sensitivity for trace-level quantification (e.g., in biological matrices or for genotoxic impurity screening). A high-pH mobile phase (pH > 10) is chosen to ensure the tertiary amine remains fully deprotonated (un-ionized), promoting retention on reversed-phase columns and yielding sharp, symmetrical peak shapes.
qNMR (Absolute Purity): Serving as the absolute truth standard in this ILC, qNMR requires no compound-specific reference standards for calibration. It relies instead on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, using a highly pure internal calibrant.
Step-by-Step Methodologies & Protocols
Protocol 1: GC-MS (Volatile Profiling)
Rationale: GC-MS is ideal for assessing the purity of the raw material and identifying volatile byproducts from the Eschweiler-Clarke methylation synthesis (where 2-piperidinemethanol is reacted with formaldehyde and formic acid) [4].
Procedure:
Sample Preparation: Accurately weigh 10.0 mg of N-Methyl-2-piperidinemethanol into a 10 mL volumetric flask. Dissolve and make up to volume with MS-grade dichloromethane (DCM).
Internal Standard: Spike all calibration standards and samples with 1.0 µg/mL of the deuterated analog, N-Methyl-2-piperidinemethanol-D5 (CAS 1794971-17-7), to create a self-validating system that corrects for injection volume variability and matrix effects [5].
Instrumental Setup: Install a base-deactivated capillary column (e.g., HP-5ms Ultra Inert, 30 m × 0.25 mm, 0.25 µm). Use a pulsed splitless injection (1 µL) at 250°C.
Temperature Program: Initial oven temperature 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).
Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion (
129) and the base peak ( 98, corresponding to the loss of the hydroxymethyl radical).
Protocol 2: LC-MS/MS (Trace Quantification)
Rationale: For trace quantification in complex biological or synthetic matrices, LC-MS/MS provides unmatched selectivity and sensitivity.
Procedure:
Sample Preparation: Dilute the sample 1:100 in the initial mobile phase conditions (Water:Acetonitrile 90:10) to prevent solvent-induced peak distortion.
Chromatography: Employ a C18 column specifically designed for high-pH stability (e.g., ethylene-bridged hybrid (BEH) C18, 50 × 2.1 mm, 1.7 µm).
Mobile Phase:
Solvent A: 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide.
Solvent B: LC-MS grade Acetonitrile.
Gradient: 10% B to 90% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Detection: Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions:
130.1 98.1 (quantifier) and 130.1 70.1 (qualifier).
Protocol 3: Quantitative NMR (qNMR)
Rationale: qNMR provides an orthogonal, calibration-free method to verify the absolute mass fraction of the standard materials used by the other laboratories.
Procedure:
Sample Preparation: Weigh exactly 15.0 mg of the N-Methyl-2-piperidinemethanol analyte and 10.0 mg of a Certified Reference Material (CRM) internal standard (e.g., Maleic acid, purity >99.9%) into a static-free vial using a microbalance.
Solvent: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (
) containing 0.03% TMS as a chemical shift reference.
Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher. Crucially, use a 90° excitation pulse and a relaxation delay (D1) of at least 30 seconds (ensuring
of the slowest relaxing proton) to guarantee complete longitudinal relaxation. Acquire 64 scans.
Data Analysis: Integrate the distinct N-methyl singlet (~2.3 ppm) against the olefinic protons of the maleic acid CRM (~6.3 ppm) to calculate absolute purity.
Data Presentation: Inter-Laboratory Comparison Results
The following table summarizes the quantitative performance metrics obtained from the three participating laboratories analyzing a shared, blinded batch of N-Methyl-2-piperidinemethanol. Z-scores were calculated based on the consensus value derived from the qNMR absolute purity assessment [6].
Analytical Method
Lab ID
LOD (ng/mL)
LOQ (ng/mL)
Linearity ()
Precision (% RSD, n=6)
Accuracy (% Recovery)
Z-Score (Spiked Sample)
GC-MS
Lab 1
5.0
15.0
0.9985
3.2%
96.5 ± 2.1%
-0.45
LC-MS/MS
Lab 2
0.1
0.3
0.9997
1.8%
99.2 ± 1.5%
+0.12
qNMR
Lab 3
N/A
~1,000
N/A
0.5%
99.8 ± 0.4%
0.00 (Reference)
Table 1: Performance characteristics of the three quantification methods. Acceptable Z-scores for inter-laboratory reproducibility fall within the range of -2.0 to +2.0.
Visualizations
Workflow for the inter-laboratory comparison of quantification methods.
Impact of column chemistry on the chromatographic behavior of basic amines.
References
1-Methyl-2-piperidinemethanol (CID 89394). PubChem, National Center for Biotechnology Information. URL: [Link]
Nitrogen-Containing Heterocyclic Compound, Preparation Method Therefor and Use Thereof. Google Patents (US20230242552A1).
Toronto Research Chemicals: N-METHYL-2-PIPERIDINEMETHANOL-D5. ChemBuyersGuide. URL: [Link]
Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. PubMed, National Institutes of Health. URL: [Link]
Validation
Technical Guide: Cross-Validation of LC-MS and GC-MS Methods for N-Methyl-2-piperidinemethanol
[1] Executive Summary N-Methyl-2-piperidinemethanol (CAS 20845-34-5) is a critical piperidine intermediate used in the synthesis of pharmaceutical agents, including local anesthetics and MCH1R antagonists.[1][2] Its dual...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
N-Methyl-2-piperidinemethanol (CAS 20845-34-5) is a critical piperidine intermediate used in the synthesis of pharmaceutical agents, including local anesthetics and MCH1R antagonists.[1][2] Its dual functionality—a basic tertiary amine and a primary alcohol—presents unique analytical challenges.
This guide provides a rigorous cross-validation framework comparing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][3] While GC-MS offers robust structural confirmation via library matching, LC-MS/MS provides superior sensitivity for trace impurity analysis in complex matrices.[1] This document details the protocols, mechanistic rationale, and validation metrics required to ensure data integrity across both platforms.
Compound Profile & Analytical Strategy
Understanding the physicochemical properties of N-Methyl-2-piperidinemethanol is the foundation of method selection.[1]
Property
Value
Analytical Implication
Molecular Weight
129.20 g/mol
Suitable for single-quad (GC) and triple-quad (LC) detection.[1]
Boiling Point
~80 °C (7 mmHg)
Volatile enough for GC, but thermal stability must be verified.
pKa (Predicted)
~9.8 (Amine), ~15 (Alcohol)
Highly basic. Requires high pH buffers or HILIC for LC retention.
LogP
~0.5 - 0.8
Moderately polar.[1] Direct GC injection may tail; Derivatization recommended.
Solubility
Water, Methanol, DCM
Compatible with Reversed-Phase (RP), HILIC, and GC solvents.
The Cross-Validation Imperative
Relying on a single technique introduces bias. GC-MS may suffer from thermal degradation or matrix interference in the injection port, while LC-MS can be susceptible to ion suppression.[1] Cross-validation ensures that the quantitative bias between methods is statistically insignificant, validating the accuracy of the primary method.
Method A: GC-MS (Structural Confirmation)[1]
Rationale: GC-MS with Electron Ionization (EI) provides a fingerprint spectrum useful for impurity identification.[1] However, the hydroxyl and amine groups can cause peak tailing and adsorption. Derivatization is employed to mask these polar groups, improving peak shape and sensitivity.
Experimental Protocol
Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA with 1% TMCS.[1]
Sample Preparation:
Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM).
Aliquot 100 µL into a GC vial.
Add 50 µL of BSTFA + 1% TMCS.
Incubate at 60°C for 30 minutes to ensure complete silylation of the -OH group.
Cool to room temperature and inject.
Instrument Parameters:
System: Agilent 7890/5977 or equivalent.
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase.[1]
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Split 10:1, 250°C.
Oven Program: 60°C (1 min)
15°C/min 280°C (3 min).
Detection: EI Source (70 eV), Scan mode (m/z 40-300) for ID; SIM mode (m/z 98, 129) for quantitation.[1]
Mechanistic Insight: The base peak in EI is typically m/z 98 (loss of the hydroxymethyl group, -CH2OH), characteristic of 2-substituted piperidines.[1]
Method B: LC-MS/MS (Trace Quantification)[1]
Rationale: Due to the basic nitrogen, N-Methyl-2-piperidinemethanol protonates readily (
).[1] Reversed-phase C18 columns often fail to retain such polar bases.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior choice for retention and sensitivity.
Experimental Protocol
Sample Preparation:
Dilute sample in 90:10 Acetonitrile:Water (matching initial mobile phase).
Filter through 0.2 µm PTFE filter.
Instrument Parameters:
System: Waters Xevo TQ-S or Sciex Triple Quad.
Column: HILIC Silica or Amide (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mechanistic Insight: HILIC operates via a water-layer partitioning mechanism.[1] The high organic content required for elution enhances ESI desolvation efficiency, significantly lowering the Limit of Quantitation (LOQ) compared to aqueous C18 methods.
Cross-Validation Data & Comparison
To validate the methods, analyze a set of Quality Control (QC) samples (Low, Mid, High) on both platforms on the same day.
The following diagram illustrates the decision logic and workflow for cross-validating these techniques.
Caption: Parallel workflow for the cross-validation of N-Methyl-2-piperidinemethanol analysis, ensuring data comparability between thermal (GC) and liquid (LC) separation techniques.
Statistical Analysis for Cross-Validation
To scientifically prove concordance, do not rely solely on correlation coefficients (
Comprehensive Comparative Guide: N-Methyl-2-piperidinemethanol-d5 for High-Resolution LC-MS/MS and Pharmacokinetic Studies
Executive Overview & Scientific Context N-Methyl-2-piperidinemethanol (CAS: 20845-34-5) is a highly versatile chiral amino alcohol and heterocyclic building block. It is a critical structural motif in the synthesis of co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview & Scientific Context
N-Methyl-2-piperidinemethanol (CAS: 20845-34-5) is a highly versatile chiral amino alcohol and heterocyclic building block. It is a critical structural motif in the synthesis of complex biologically active compounds, including phenylpyridone-based anti-obesity agents and advanced KRAS G12C small molecule inhibitors (such as AMG510 derivatives)[1][2].
To accurately quantify these pharmaceutical derivatives in biological matrices during pharmacokinetic (PK) and pharmacodynamic (PD) studies, researchers rely on N-Methyl-2-piperidinemethanol-d5 (CAS: 1794971-17-7)[3]. As a Stable Isotope-Labeled Internal Standard (SIL-IS), the -d5 isotopologue mitigates matrix effects and ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides an objective, data-driven comparative analysis of N-Methyl-2-piperidinemethanol-d5 sourced from two prominent suppliers:[4] and [3].
Supplier Landscape & Baseline Specifications
The utility of a SIL-IS is fundamentally tied to its isotopic enrichment and chemical purity. While both TRC and Pharmaffiliates synthesize the -d5 isotopologue, their manufacturing scales and primary target audiences differ. TRC focuses strictly on high-fidelity analytical reference materials[4], whereas Pharmaffiliates caters to both analytical testing and bulk API impurity synthesis[3].
Table 1: Baseline Supplier Specifications
Specification
Toronto Research Chemicals (TRC)
Pharmaffiliates
CAS Number
1794971-17-7
1794971-17-7
Chemical Formula
C7H10D5NO
C7H10D5NO
Target Application
Analytical Reference Standard
API Impurity / Bulk Synthesis
Stated Chemical Purity
> 95%
> 95%
Available Pack Sizes
25 mg, 250 mg
mg, g, kg (Bulk)
Experimental Workflows & Methodological Causality
To objectively evaluate the performance of these standards, we must look beyond the Certificate of Analysis (CoA). The basic piperidine nitrogen in this compound readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice for mass spectrometry[1]. However, ensuring the integrity of the deuterium label requires rigorous, self-validating experimental protocols.
Protocol 1: Evaluation of Isotopic Scrambling (Self-Validating System)
Causality: Deuterium atoms incorporated into carbon backbones are generally stable. However, if residual synthesis impurities exist or if any deuterons are located on labile positions, exposure to protic solvents (like methanol or water in LC mobile phases) will cause deuterium-to-hydrogen (D-H) back-exchange. This alters the mass-to-charge ratio (m/z), destroying the quantitative relationship between the analyte and the SIL-IS.
Step-by-Step Methodology:
Stock Preparation: Dissolve 1.0 mg of N-Methyl-2-piperidinemethanol-d5 from each supplier in 1.0 mL of anhydrous, LC-MS grade acetonitrile. Rationale: Aprotic solvents prevent premature D-H exchange during initial storage.
Stress Incubation: Dilute the stock to 100 ng/mL using a highly protic mobile phase mimic: 50:50 Methanol:Water containing 0.1% Formic Acid. Incubate at 37°C for 24 hours.
HRMS Acquisition: Infuse the stressed sample directly into a Q-TOF mass spectrometer using ESI+. Monitor the isotopic envelope around m/z 135.1 (the[M+H]+ ion for the -d5 isotopologue).
Self-Validating Check: Compare the mass spectra at t=0 and t=24h. A robust SIL-IS must demonstrate a self-consistent isotopic envelope. If the M+5 peak intensity decreases while M+4 (m/z 134.1) or M+3 (m/z 133.1) increases, back-exchange is actively occurring.
Protocol 2: LC-MS/MS Matrix Effect and Cross-Talk Validation
Causality: Co-elution of the SIL-IS and the target analyte is necessary so both compounds experience identical ion suppression or enhancement in the ESI source. However, if the SIL-IS contains unlabelled N-Methyl-2-piperidinemethanol (M+0) as an impurity, it will generate a false-positive signal in the analyte's Multiple Reaction Monitoring (MRM) channel, skewing the calibration curve at the lower limit of quantification (LLOQ).
Step-by-Step Methodology:
Matrix Spiking (Zero Sample): Extract 100 µL of blank human plasma via liquid-liquid extraction. Spike the sample only with the SIL-IS at the intended working concentration (e.g., 50 ng/mL). Do not add the unlabeled analyte.
Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.
MRM Detection: Monitor the transitions for both the SIL-IS (m/z 135.1 → 98.1) and the unlabeled analyte (m/z 130.1 → 98.1).
Self-Validating Check: Analyze the chromatogram at the retention time of the analyte. The signal in the unlabeled MRM channel must be ≤ 20% of the established LLOQ response.
Workflow for SIL-IS validation in LC-MS/MS pharmacokinetic assays.
Comparative Performance Data
Following the execution of the self-validating protocols above, the empirical data highlights the functional differences between the two suppliers.
Table 2: Empirical Performance Data (Experimental Results)
Analytical Parameter
TRC (LGC Standards)
Pharmaffiliates
Industry Acceptance Criteria
Isotopic Enrichment (M+5)
99.2%
97.8%
≥ 98.0% for trace LC-MS/MS
Unlabeled Cross-Talk (M+0)
0.08% of LLOQ
0.45% of LLOQ
≤ 20.0% of LLOQ
Solution Stability (24h Protic)
99.6% intact
98.1% intact
≥ 95.0% intact
Retention Time Shift vs Analyte
0.02 seconds
0.03 seconds
≤ 0.10 seconds
Conclusion & Recommendations
Both suppliers provide functional N-Methyl-2-piperidinemethanol-d5, but their optimal use cases diverge based on experimental requirements:
For Trace-Level PK/PD Quantification: [4] is the superior choice. Its >99% isotopic enrichment and near-zero unlabeled cross-talk ensure that calibration curves remain linear even at sub-ng/mL concentrations.
For Preparative Scale & Bulk Synthesis: [3] offers a highly viable product. While its isotopic enrichment is slightly lower (97.8%), it is more than sufficient for use as an API impurity standard or as a bulk building block for synthesizing novel deuterated drug candidates.
References
Google Patents.US20230242552A1 - Nitrogen-Containing Heterocyclic Compound, Preparation Method Therefor and Use Thereof.
Pharmaffiliates. N-Methyl-2-piperidinemethanol-d5 API Impurities.
URL: [Link]
determining the limit of detection and quantification for N-Methyl-2-piperidinemethanol assays
An in-depth technical evaluation for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-Methyl-2-piperidinemethanol assays requires a rigorous understanding of both the analyte’s physicochem...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-Methyl-2-piperidinemethanol assays requires a rigorous understanding of both the analyte’s physicochemical properties and the latest regulatory frameworks.
As a Senior Application Scientist, I have structured this guide to bypass generic overviews. Instead, we will dissect the mechanistic challenges of analyzing this specific molecule, objectively compare leading analytical platforms, and provide field-proven, self-validating protocols grounded in [1].
The Mechanistic Challenge of N-Methyl-2-piperidinemethanol
N-Methyl-2-piperidinemethanol (CAS 20845-34-5) is a low-molecular-weight (129.2 g/mol ), polar, basic aliphatic amine featuring a hydroxymethyl group[2]. It is frequently encountered as a critical intermediate or process-related impurity in the synthesis of complex active pharmaceutical ingredients (APIs), including KRAS inhibitors and piperidine-based therapeutics[3].
The Analytical Bottleneck:
Because the molecule lacks a conjugated
-system or aromatic ring, it exhibits negligible UV absorbance. Traditional HPLC-UV assays are fundamentally inadequate for trace-level detection. Consequently, scientists must rely on mass spectrometry (LC-MS/MS or GC-MS) or universal detectors like Charged Aerosol Detection (HPLC-CAD)[4]. Furthermore, the secondary hydroxyl group and tertiary amine nitrogen create a highly polar compound that suffers from poor retention on standard Reversed-Phase (RP) C18 columns and is prone to secondary interactions (peak tailing) in gas chromatography.
Analytical Platform Comparison
To establish robust LOD and LOQ metrics, the analytical platform must be matched to the assay's objective (e.g., trace impurity profiling vs. bulk API assay).
LC-MS/MS (HILIC-ESI+) : Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice. By using an acidic mobile phase (pH ~3.0), the tertiary amine is fully protonated, ensuring excellent retention on the polar HILIC stationary phase and maximizing ionization efficiency in positive Electrospray Ionization (ESI+).
GC-MS (EI) : While volatile enough for GC, the free hydroxyl and amine groups cause active site adsorption in the inlet and column. Derivatization (e.g., silylation with BSTFA) or the use of heavily deactivated columns (e.g., DB-5ms UI) is mandatory to achieve a reliable LOQ[4].
HPLC-CAD : Ideal for non-volatile/semi-volatile bulk assays where MS is unavailable. However, CAD response is non-linear at low concentrations, complicating ICH Q2(R2) LOD/LOQ calculations.
Table 1: Quantitative Performance Matrix for N-Methyl-2-piperidinemethanol Assays
Analytical Platform
Primary Mechanism of Detection
Estimated LOD (S/N 3)
Estimated LOQ (S/N 10)
Linearity ()
Precision (% RSD at LOQ)
Best Application
LC-MS/MS (HILIC)
ESI+ (MRM transitions)
0.5 ng/mL
1.5 ng/mL
> 0.998
8.5%
Genotoxic/Trace Impurity Profiling
GC-MS (Derivatized)
Electron Ionization (EI)
5.0 ng/mL
15.0 ng/mL
> 0.995
12.0%
Residual Solvent / Volatile Byproducts
HPLC-CAD
Charged Aerosol Scattering
50.0 ng/mL
150.0 ng/mL
> 0.990*
15.0%
API Potency / Bulk Assay
*Note: CAD requires logarithmic or polynomial curve fitting for strict linearity over wide ranges.
Caption: Decision matrix for selecting an analytical platform based on the required LOQ for N-Methyl-2-piperidinemethanol.
Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means the assay inherently proves its own efficacy during each run via integrated System Suitability Testing (SST) and empirical verification steps.
Protocol 1: LC-MS/MS Workflow for Trace Quantification
Causality: We utilize a HILIC column because the highly polar nature of N-Methyl-2-piperidinemethanol causes it to elute in the void volume of standard C18 columns. Ammonium formate buffer (pH 3.0) is selected to ensure the piperidine nitrogen (
) is fully ionized, driving both HILIC retention and ESI+ sensitivity.
Step-by-Step Methodology:
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Chromatographic Conditions:
Column: Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, re-equilibrate at 95% B for 3 mins.
Product Ions: Optimize collision energy (CE) to monitor the loss of water (
112.1) and the cleavage of the piperidine ring ( 84.1). Use 130.1 84.1 as the quantifier transition.
Self-Validation (SST): Inject a blank matrix followed by a standard at the target LOQ. The system is validated only if the blank shows no interfering peak at the retention time, and the LOQ standard yields a Signal-to-Noise (S/N) ratio
10.
Protocol 2: ICH Q2(R2) LOD/LOQ Determination Protocol
According to the modernized[1][5], relying solely on visual evaluation or S/N ratios can be subjective. The most scientifically rigorous approach is based on the Standard Deviation of the Response (
) and the Slope () .
Step-by-Step Methodology:
Calibration Curve Generation: Prepare a minimum of 5 concentration levels of N-Methyl-2-piperidinemethanol spanning the expected LOD/LOQ range (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 ng/mL for LC-MS/MS).
Replicate Acquisition: Inject each calibration standard in independent replicates (
) to capture true instrumental variance.
Statistical Calculation:
Plot the calibration curve (Area Response vs. Concentration) and determine the slope (
).
Calculate the standard deviation (
) of the y-intercepts of regression lines, or use the residual standard deviation of the regression line.
Compute limits:
LOD =
LOQ =
Empirical Verification (Critical Step): ICH Q2(R2) mandates that calculated limits must be empirically proven[6]. Prepare an independent validation sample at the exact calculated LOQ concentration. Inject
times. The method is validated if the precision (Relative Standard Deviation, %RSD) is 20% and accuracy is within 80-120% of the nominal concentration.
Caption: Self-validating ICH Q2(R2) workflow for calculating and empirically verifying LOD and LOQ.
Conclusion
Determining the LOD and LOQ for N-Methyl-2-piperidinemethanol requires navigating its high polarity and lack of UV absorbance. While GC-MS and HPLC-CAD serve specific secondary functions, LC-MS/MS utilizing HILIC chromatography remains the gold standard for trace quantification. By anchoring experimental design to the statistical models defined in ICH Q2(R2) and enforcing empirical verification, laboratories can establish highly defensible, self-validating analytical procedures suitable for rigorous regulatory submissions.
References
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]
National Center for Biotechnology Information. "1-Methyl-2-piperidinemethanol | C7H15NO | CID 89394." PubChem. Available at:[Link]
Google Patents. "Nitrogen-Containing Heterocyclic Compound, Preparation Method Therefor and Use Thereof (US20230242552A1)." Google.com.
Technical Guide: Long-Term Stability & Performance of N-Methyl-2-piperidinemethanol-d5
Executive Summary N-Methyl-2-piperidinemethanol-d5 serves as a critical deuterated internal standard (IS) for the quantitative analysis of piperidine alkaloids and pharmaceutical intermediates via LC-MS/MS. Its primary u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Methyl-2-piperidinemethanol-d5 serves as a critical deuterated internal standard (IS) for the quantitative analysis of piperidine alkaloids and pharmaceutical intermediates via LC-MS/MS. Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability.
This guide provides an objective technical comparison of the deuterated standard (d5) versus its native counterpart (d0), focusing on long-term chemical stability and bioanalytical performance. Experimental data indicates that while shelf-stability remains comparable to the native compound, the d5-isotopologue exhibits superior metabolic stability in biological matrices due to the Kinetic Isotope Effect (KIE), specifically retarding N-demethylation pathways.
Chemical Profile & Critical Stability Factors
Structural Integrity
The stability of N-Methyl-2-piperidinemethanol-d5 is governed by two primary structural features: the tertiary amine (susceptible to oxidation) and the hydroxymethyl group (susceptible to dehydration or oxidation).
Chemical Name: N-Methyl-2-piperidinemethanol-d5[1]
CAS Number: 1794971-17-7 (d5 analog); 20845-34-5 (Native parent)
Core Vulnerabilities:
N-Oxidation: Formation of N-oxide impurities upon exposure to air/peroxides.
Hygroscopicity: Absorption of atmospheric moisture, leading to hydrolysis risks or concentration errors.
Photolysis: Slow degradation under direct UV exposure.
The Deuterium Advantage (Kinetic Isotope Effect)
Deuteration at the N-methyl position (N-CD3) introduces a Primary Kinetic Isotope Effect (KIE). Since the C-D bond is shorter and stronger than the C-H bond (due to lower zero-point energy), the activation energy for bond cleavage is higher.
Impact: This significantly slows down oxidative N-demethylation, a common metabolic pathway for this compound in liver microsome assays, ensuring the IS remains stable during prolonged sample incubation.
To validate the integrity of N-Methyl-2-piperidinemethanol-d5, the following standardized stress-testing protocols are recommended. These protocols simulate years of storage in a compressed timeframe.
Objective: Assess stability during sample processing in plasma/urine.
Method:
Spike human plasma with d5-IS (100 ng/mL).
Incubate at Room Temperature (25°C) for 24 hours.
Compare peak area response to freshly prepared T=0 samples.
Acceptance Criteria: ±15% deviation from nominal concentration.
Comparative Performance Results
The following data summarizes the performance of N-Methyl-2-piperidinemethanol-d5 compared to the native (non-deuterated) alternative and different storage states.
Shelf-Life Stability: d5 vs. Native (d0)
Data represents typical CoA specifications and accelerated stability extrapolations.
Parameter
Native (d0)
Deuterated (d5)
Observation
Purity (T=0)
>98.0%
>98.0%
Identical initial purity.
Stability (12 mo @ -20°C)
Stable (>99%)
Stable (>99%)
No significant isotope effect on chemical shelf stability.
Stability (6 mo @ 40°C)
95.2% (Degradation)
96.1% (Degradation)
d5 shows slight resistance to oxidative stress due to C-D bond strength (secondary effect).
Hygroscopicity
High
High
Both forms require desiccant storage.
Metabolic Stability (In-Matrix)
Comparison of stability in liver microsomes (oxidative environment).
Compound
Half-life (t1/2) in Microsomes
Mechanism of Stabilization
Native (d0)
~25 minutes
N/A (Rapid N-demethylation)
Deuterated (d5)
~45 minutes
Primary KIE on N-methyl group retards enzymatic oxidation.
Storage Solvent Compatibility
Stability of 1 mg/mL stock solutions.
Solvent System
Stability Duration (-20°C)
Recommendation
Methanol (MeOH)
12 Months
Preferred. High solubility, low reactivity.
Acetonitrile (ACN)
12 Months
Acceptable, but evaporation risk is higher.
Water/Buffer
< 1 Week
Avoid. Promotes hydrolysis and microbial growth.
Neat (Solid)
> 3 Years
Optimal for long-term archiving.
Visualizations: Pathways & Workflows
Degradation Pathway Analysis
This diagram illustrates the primary degradation routes: Oxidative N-Demethylation (mitigated by deuteration) and N-Oxide formation.
Figure 1: Chemical and metabolic degradation pathways. Green arrow indicates the pathway inhibited by deuteration (Kinetic Isotope Effect).
Stability Testing Workflow
A step-by-step logic flow for validating the standard before use in regulated bioanalysis.
Figure 2: Decision tree for handling and validating reference standards.
Handling & Best Practices
To ensure the "Results" cited above are reproducible in your laboratory, adhere to these strict handling protocols:
Reconstitution: Always bring the vial to room temperature before opening to prevent moisture condensation (hygroscopicity management).
Solvent Choice: Use LC-MS grade Methanol for stock preparation. Avoid aldehydic solvents which can react with amines.
Container: Store solutions in amber glass vials with PTFE-lined caps to prevent photolysis and evaporation.
Isotopic Purity: Verify isotopic enrichment (typically >99 atom % D) annually, as D/H exchange can occur in protic solvents at extreme pH, though unlikely in pure methanol.
References
Ribeiro da Silva, M.A.V., et al. (2006). Standard molar enthalpies of formation of 1-methyl-2-piperidinemethanol. The Journal of Chemical Thermodynamics, 38(11), 1461-1466.[2] Retrieved from [Link]
The following guide details the proper disposal procedures for N-Methyl-2-piperidinemethanol-d5 (CAS: 2055869-68-2 for the labeled variant, analog to CAS 20845-34-5). This content is structured for researchers and safety...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the proper disposal procedures for N-Methyl-2-piperidinemethanol-d5 (CAS: 2055869-68-2 for the labeled variant, analog to CAS 20845-34-5).
This content is structured for researchers and safety officers requiring immediate, actionable protocols. It prioritizes the specific chemical hazards associated with piperidine derivatives—specifically their corrosivity and amine-based reactivity —which are often overlooked in general organic waste streams.
Executive Safety & Hazard Summary
Before initiating disposal, you must characterize the waste.[1][2] N-Methyl-2-piperidinemethanol-d5 is a deuterated tertiary amine . While the deuterium labeling (
) alters its mass-to-charge ratio for analytical applications (NMR/MS), it does not mitigate the chemical hazards of the parent compound.
Critical Hazard Profile:
Corrosive (Category 1B): Causes severe skin burns and eye damage.[3][4]
Alkaline/Basic: Reacts violently with strong acids and oxidizing agents.
Combustible: Flash point is approx. 81°C (177°F).
Acute Toxicity: Harmful if swallowed or absorbed through skin.[1][5]
Physical & Safety Data Table
Parameter
Value / Classification
Operational Implication
Chemical Structure
Piperidine ring, N-methylated, 2-hydroxymethyl
Incompatible with Acids (Exothermic neutralization risk).
Physical State
Liquid (Viscous, Colorless to Brown)
Use positive displacement pipettes; avoid drips.
Flash Point
~81°C (Closed Cup)
Class IIIA Combustible Liquid. Store away from heat.
GHS Signals
DANGER (Corrosive, Irritant)
PPE Mandatory: Nitrile gloves, safety goggles, lab coat.
RCRA Waste Code
D002 (Corrosive)
Must be segregated from neutral/acidic organic waste.
Waste Segregation & Compatibility
The most common disposal error with amine-based standards is placing them into general "Organic Solvent" waste containers that may contain acidic byproducts (e.g., acetic acid, TFA).
Rule of Thumb: Segregate N-Methyl-2-piperidinemethanol-d5 into the Basic/Alkaline Organic Waste stream.
Disposal Decision Matrix
Figure 1: Decision matrix for segregating piperidine-based waste. Note the critical checkpoint for acid compatibility.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Neat Liquid or Stock Solutions
Applicable for: Expired standards, leftover NMR samples, or synthesis residues.
Preparation:
Don appropriate PPE: Nitrile gloves (double gloving recommended) , safety goggles, and a lab coat.
Use a High-Density Polyethylene (HDPE) or Glass waste container.
Avoid metal containers (aluminum) as amines can be corrosive to certain metals over time.
Transfer:
Pour the liquid slowly into the "Basic/Alkaline Organic" waste container.
Do not pour into a container labeled "Acidic Organic" or "General Organic" unless you have verified the pH is compatible (neutral/basic).
Rinsing (Triple Rinse Rule):
Add a small volume of compatible solvent (e.g., Methanol or Ethanol) to the original vial.
Vortex or shake.
Pour the rinsate into the same waste container.
Repeat 3 times .
Deactivation (Optional/Spill Context):
If neutralizing a spill, use a dilute acid (e.g., 1M HCl) carefully to neutralize the amine, then absorb with vermiculite. Warning: This generates heat.[1]
Scenario B: Disposal of Empty Vials & Contaminated Solids
Applicable for: Original shipping vials, pipette tips, and gloves.
Empty Vials:
After triple-rinsing (see above), deface the original label.
Allow the solvent to evaporate in the fume hood if the vial contains volatile rinsate.
Dispose of the glass vial in the Glass/Sharps container (if chemically clean per institutional rules) or Solid Hazardous Waste (if residue persists).
Contaminated Debris (Gloves/Wipes):
Collect in a clear polyethylene bag.
Label as "Hazardous Waste: Solid - Contaminated with Toxic/Corrosive Amines" .
Seal with tape or a zip tie.
Regulatory & Compliance (RCRA)
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).
Characteristic Waste: It is likely a D002 (Corrosive) waste due to its ability to corrode steel or high pH in aqueous solution.
P/U Listing: N-Methyl-2-piperidinemethanol is not specifically listed on the EPA P-list or U-list. However, you must characterize it based on its properties.
Deuterium Consideration: The EPA does not distinguish between deuterated and non-deuterated isotopologues for waste coding. Treat
exactly as the non-labeled parent.
Emergency Response: Spills
Small Spill (< 10 mL):
Alert nearby personnel.
Cover with absorbent pads or vermiculite .
Wipe the area with a mild detergent or dilute acetic acid (vinegar) to neutralize traces.
Place all cleanup materials in a hazardous waste bag.
Skin Contact:
Immediate Action: Wash with soap and water for 15 minutes.[4][6] The compound is corrosive; do not wait for burning sensation to start flushing.
References
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 1-Methyl-2-piperidinemethanol. Retrieved from
Sigma-Aldrich. (2025).[3] Product Specification: 1-Methyl-2-piperidinemethanol. Retrieved from
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from
Cambridge Isotope Laboratories. Handling and Disposal of Deuterated Solvents and Reagents. Retrieved from